Cy3-YNE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H42N3O7S2+ |
|---|---|
Molecular Weight |
668.8 g/mol |
IUPAC Name |
(2Z)-2-[(E)-3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid |
InChI |
InChI=1S/C34H41N3O7S2/c1-7-20-35-32(38)15-10-9-11-21-37-29-19-17-25(46(42,43)44)23-27(29)34(5,6)31(37)14-12-13-30-33(3,4)26-22-24(45(39,40)41)16-18-28(26)36(30)8-2/h1,12-14,16-19,22-23H,8-11,15,20-21H2,2-6H3,(H2-,35,38,39,40,41,42,43,44)/p+1 |
InChI Key |
DVBDEKRWCVSXGU-UHFFFAOYSA-O |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Cy3-YNE: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the fluorescent probe Cy3-YNE, detailing its chemical properties, applications in bioconjugation, and experimental protocols for its use in cellular and molecular biology research.
Introduction
This compound, or Sulfo-Cyanine3-alkyne, is a fluorescent dye that has become an invaluable tool in the fields of chemical biology, drug discovery, and molecular diagnostics.[1][2] As a member of the cyanine dye family, Cy3 exhibits bright and stable fluorescence in the orange-red region of the visible spectrum.[3] The key feature of this compound is the presence of a terminal alkyne group (-YNE), which enables its covalent attachment to a wide range of biomolecules through a highly efficient and specific chemical reaction known as "click chemistry".[1][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic scheme, detailed experimental protocols for its application, and a visualization of a typical experimental workflow.
Physicochemical and Spectroscopic Properties
The utility of this compound as a fluorescent probe is defined by its distinct chemical and photophysical characteristics. These properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C33H40ClN3O | |
| Molecular Weight | 530.2 g/mol | |
| Excitation Maximum (λex) | 555 nm | |
| Emission Maximum (λem) | 570 nm | |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.31 | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protected from light |
Synthesis of this compound
While specific proprietary synthesis methods may vary between suppliers, a plausible synthetic route for this compound can be conceptualized based on established cyanine dye chemistry and methods for introducing alkyne functionalities. The synthesis generally involves two key stages: the formation of the core Cy3 structure and the subsequent attachment of an alkyne-containing linker.
A common method for synthesizing the asymmetric cyanine dye core involves the condensation of a substituted indole derivative (such as Fischer's aldehyde) with a quaternary salt of another heterocyclic base. To introduce the alkyne group, a linker arm containing a terminal alkyne can be incorporated into one of the indole precursors before the condensation step. Alternatively, a reactive functional group on the Cy3 core can be modified post-synthesis with an alkyne-containing reagent. For instance, a Cy3 dye with a carboxylic acid or amine functionality could be coupled to an alkyne-containing amine or carboxylic acid, respectively, using standard amide bond formation chemistry.
Principle of Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound lies in its ability to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne group of this compound and an azide-functionalized molecule. The CuAAC reaction is highly specific, efficient, and biocompatible, allowing for the labeling of biomolecules in complex biological samples with minimal side reactions.
The workflow for a typical CuAAC reaction involves the metabolic incorporation of an azide-containing building block into a biomolecule of interest (e.g., an amino acid analog for proteins or a nucleoside analog for DNA) within living cells or in vitro. The cells or biomolecules are then treated with this compound in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) catalyst and improve reaction efficiency.
Experimental Protocols
General Protocol for Labeling Azide-Modified Proteins in Cell Lysate
This protocol provides a general guideline for the fluorescent labeling of proteins that have been metabolically engineered to contain azide groups.
Materials:
-
Cell lysate containing azide-modified protein (1-5 mg/mL)
-
This compound stock solution (e.g., 2.5 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)
-
1.5 mL microcentrifuge tubes
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the protein lysate.
-
Add 90 µL of PBS buffer.
-
Add 20 µL of the 2.5 mM this compound stock solution.
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly to mix.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly to mix.
-
To initiate the click reaction, add 10 µL of the 300 mM sodium ascorbate solution and vortex briefly.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The Cy3-labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.
Protocol for Labeling Azide-Modified Oligonucleotides
This protocol is suitable for the labeling of synthetic oligonucleotides containing an azide modification.
Materials:
-
Azide-modified oligonucleotide
-
This compound stock solution (10 mM in DMSO)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
DMSO
-
Ascorbic acid stock solution (5 mM in water, freshly prepared)
-
Copper(II)-TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stock solution (10 mM in 55% DMSO)
-
Pressure-tight vial
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve the azide-modified oligonucleotide in water in a pressure-tight vial to a desired concentration (e.g., 20-200 µM).
-
Add 2M TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex.
-
Add the this compound stock solution to a final concentration that is 1.5 times the oligonucleotide concentration and vortex.
-
Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas the solution by bubbling with an inert gas for 30 seconds.
-
Add the 10 mM Cu-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the vial with inert gas, cap it tightly, and vortex thoroughly.
-
Incubate at room temperature overnight.
-
The labeled oligonucleotide can be purified by methods such as ethanol precipitation or HPLC.
Applications in Research and Drug Development
The versatility of this compound and the CuAAC reaction has led to their adoption in a wide array of applications:
-
Protein Labeling and Tracking: Metabolic labeling with non-canonical amino acids containing an azide group, followed by reaction with this compound, allows for the visualization of protein synthesis, localization, and trafficking within living cells. This is particularly valuable for studying the dynamics of signaling proteins.
-
Nucleic Acid Labeling: Oligonucleotides and DNA can be functionalized with azides and subsequently labeled with this compound for use in applications such as fluorescence in situ hybridization (FISH) and microarray analysis.
-
Super-Resolution Microscopy: The bright and photostable nature of Cy3 makes it suitable for advanced imaging techniques like single-molecule localization microscopy (SMLM), enabling the visualization of cellular structures and protein complexes at the nanoscale.
-
Förster Resonance Energy Transfer (FRET): Cy3 can serve as a donor or acceptor fluorophore in FRET-based assays to study molecular interactions and conformational changes in proteins and nucleic acids.
Experimental Workflow: Protein Localization Studies
The following diagram illustrates a typical experimental workflow for labeling a protein of interest (POI) with this compound and its subsequent visualization in cells to study its localization, a critical aspect of many signaling pathways.
Conclusion
This compound is a powerful and versatile fluorescent probe for the specific labeling of biomolecules in a variety of research and development settings. Its bright fluorescence, coupled with the high efficiency and specificity of the click chemistry reaction, makes it an ideal tool for applications ranging from protein tracking and localization studies to super-resolution imaging. The detailed protocols and workflow presented in this guide provide a solid foundation for the successful implementation of this compound in your research endeavors.
References
An In-Depth Technical Guide to Cy3-YNE: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy3-YNE, a fluorescent dye integral to modern biochemical and pharmaceutical research. We will delve into its chemical structure, photophysical properties, and its primary application in the precise labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Detailed experimental protocols for protein labeling and cellular imaging are provided, alongside graphical representations of key workflows to facilitate understanding and implementation in the laboratory.
Chemical Structure and Core Properties
This compound, systematically known as Sulfo-Cyanine3-alkyne, is a bright, orange-fluorescent dye belonging to the cyanine family. Its structure is characterized by two nitrogen-containing heterocyclic rings linked by a three-methine bridge. The presence of sulfonate groups enhances its water solubility, making it highly suitable for biological applications in aqueous environments. The terminal alkyne group is the key functional moiety that enables its participation in click chemistry reactions.
The core structure of the Cy3 fluorophore provides its characteristic photophysical properties, including strong absorption and emission in the orange-red spectrum, making it compatible with common fluorescence microscopy setups.[1][2]
Molecular Formula: C₃₄H₄₂N₃O₇S₂⁻ Molecular Weight: 668.84 g/mol
Photophysical Properties
The utility of this compound as a fluorescent probe is defined by its photophysical characteristics. These properties can be influenced by the local environment, such as conjugation to a biomolecule.[3][4] Below is a summary of its key photophysical parameters.
| Property | Value | Notes |
| Excitation Maximum (λ_max, abs_) | ~550 - 554 nm | In aqueous buffer |
| Emission Maximum (λ_max, em_) | ~568 - 570 nm | In aqueous buffer |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength |
| Quantum Yield (Φ) | ~0.15 | This value can increase upon conjugation to biomolecules |
| Recommended Laser Line | 532 nm | Commonly available on many fluorescence imaging systems |
| Common Filter Set | TRITC (tetramethylrhodamine) |
Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation state of the dye.
Bioorthogonal Labeling via Click Chemistry
This compound is a prime example of a bioorthogonal reagent. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The alkyne group on this compound and the azide group on a target biomolecule are mutually inert within the cellular environment but react selectively and efficiently with each other under specific catalytic conditions.
This high degree of specificity and reliability makes this compound an invaluable tool for labeling proteins, nucleic acids, and other biomolecules for visualization and tracking.[5]
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method for conjugating this compound to an azide-modified biomolecule. The reaction is highly efficient and can be performed in aqueous buffers.
Step-by-Step Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for labeling an azide-modified protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (Sulfo-Cyanine3-alkyne)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
DMSO (for dissolving this compound if not the sulfo- version)
-
Purification column (e.g., size-exclusion chromatography)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Protein Solution:
-
Ensure the azide-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer like PBS.
-
-
Prepare the Click-Labeling Reaction Mix:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution
-
PBS buffer to reach the final desired volume
-
This compound (typically a 5-10 fold molar excess over the protein)
-
THPTA solution (to a final concentration of ~1 mM)
-
CuSO₄ solution (to a final concentration of ~0.1 mM)
-
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture (to a final concentration of ~2.5 mM).
-
Gently mix the solution by pipetting.
-
-
Incubate:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the labeled protein from unreacted dye and catalyst using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance at 280 nm (for protein) and ~554 nm (for Cy3). The degree of labeling can be calculated from these values.
-
Experimental Workflow for Cellular Imaging
This compound can be used to label cellular components for fluorescence microscopy. This typically involves introducing an azide-modified precursor that is incorporated into a specific cellular structure or molecule, followed by fixation, permeabilization, and the click reaction with this compound.
Applications in Research and Drug Development
The ability to specifically label biomolecules with this compound has a wide range of applications in both fundamental research and drug development:
-
Protein and Nucleic Acid Visualization: Tracking the localization and dynamics of proteins and nucleic acids within living cells.
-
Fluorescence Microscopy: High-resolution imaging of cellular structures and processes.
-
Flow Cytometry: Identifying and sorting cells based on the presence of a labeled biomolecule.
-
In Situ Hybridization (FISH): Detecting specific DNA or RNA sequences in cells and tissues.
-
Drug Target Identification: Labeling and tracking the distribution of drug candidates to understand their mechanism of action.
-
High-Throughput Screening: Developing fluorescent assays for drug discovery.
Synthesis of Sulfo-Cyanine3-Alkyne
The synthesis of Sulfo-Cyanine3-alkyne is a multi-step process that is typically performed by specialized chemical suppliers. The general strategy involves the synthesis of the sulfonated indole precursors, followed by condensation to form the cyanine core, and finally, the introduction of the alkyne functionality. Due to the complexity and the need for specialized reagents and purification techniques, it is generally recommended to purchase this compound from a reliable commercial source.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its bright fluorescence, water solubility, and ability to participate in highly specific bioorthogonal click chemistry reactions make it an ideal choice for a wide range of applications, from fundamental cell biology to advanced drug development. The detailed protocols and workflows provided in this guide are intended to facilitate the successful implementation of this compound in your research endeavors.
References
- 1. lifetein.com [lifetein.com]
- 2. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 3. scispace.com [scispace.com]
- 4. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Sulfo-Cyanine3-Alkyne: A Technical Guide to its Mechanism of Action and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core mechanism of action of Sulfo-Cyanine3-alkyne, a water-soluble fluorescent probe widely utilized in biological and pharmaceutical research. This document provides a comprehensive overview of its application in bioconjugation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical and procedural frameworks.
Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary mechanism of action of Sulfo-Cyanine3-alkyne is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This bioorthogonal reaction forms a stable triazole linkage between the alkyne group of the Sulfo-Cyanine3 molecule and an azide-modified target biomolecule.[1][2] The reaction is highly specific and efficient, proceeding readily in aqueous environments under mild conditions, making it ideal for labeling sensitive biological molecules.
The "sulfo-" prefix indicates the presence of sulfonate groups, which impart high water solubility to the cyanine dye. This enhanced hydrophilicity is crucial for biological applications, as it prevents aggregation and non-specific binding in aqueous buffers, ensuring clean and efficient labeling of proteins, nucleic acids, and other biomolecules.
The CuAAC reaction is catalyzed by a copper(I) ion. In practice, the catalytically active Cu(I) is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. To enhance the reaction efficiency and protect the target biomolecules from potential damage by reactive oxygen species, a copper-chelating ligand is typically included. Common ligands include tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.
Quantitative Data: Spectroscopic Properties of Sulfo-Cyanine3 Dyes
The selection of a fluorescent probe is critically dependent on its spectroscopic properties. The table below summarizes key quantitative data for Sulfo-Cyanine3 and its derivatives, facilitating informed decisions for experimental design.
| Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |
| Sulfo-Cyanine3 | 554 | 568 | 150,000 | ~0.1-0.2 | |
| Sulfo-Cyanine3 alkyne | 548 | 563 | 162,000 | 0.1 | |
| Sulfo-Cyanine3 azide | 548 | 563 | 162,000 | 0.1 | |
| Sulfo-Cyanine3 amine | - | - | - | 0.1 | |
| Sulfo-Cyanine3 NHS Ester | 555 | 572 | 150,000 | - | |
| Sulfo-Cyanine3 dimethyl | - | - | - | 0.1 |
Experimental Protocols
General Protocol for Labeling Azide-Modified Proteins with Sulfo-Cyanine3-Alkyne
This protocol outlines the fundamental steps for the covalent labeling of a protein containing an azide functional group with Sulfo-Cyanine3-alkyne via the CuAAC reaction.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of sodium azide.
-
Sulfo-Cyanine3-alkyne.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared).
-
Water-soluble ligand (THPTA) stock solution (e.g., 50 mM in water).
-
Protein labeling buffer (optional, commercially available buffers may contain stabilizing agents).
-
Purification column (e.g., size-exclusion chromatography) to remove excess dye.
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of Sulfo-Cyanine3-alkyne (e.g., 10 mM in DMSO or water).
-
Dilute the azide-modified protein to the desired concentration in the reaction buffer. The final protein concentration will depend on the specific experiment.
-
Freshly prepare the sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution and the Sulfo-Cyanine3-alkyne stock solution. The molar ratio of dye to protein may need to be optimized, but a 3-10 fold molar excess of the dye is a common starting point.
-
Add the THPTA ligand to the reaction mixture. A final concentration of 1-5 mM is typical.
-
Add the CuSO₄ solution to the reaction mixture. A final concentration of 0.1-1 mM is generally sufficient.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is recommended.
-
Gently mix the components. It is advisable to degas the mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the copper(I) catalyst.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction time may be optimized depending on the specific reactants and concentrations.
-
-
Purification:
-
Following incubation, purify the labeled protein from the unreacted dye and other reaction components. Size-exclusion chromatography is a commonly used method for this purpose.
-
-
Characterization:
-
Confirm the successful labeling and determine the degree of labeling using techniques such as UV-Vis spectroscopy (measuring the absorbance of the protein at 280 nm and the dye at its absorbance maximum) and/or mass spectrometry.
-
Applications in Research and Drug Development
The robust and specific labeling achieved with Sulfo-Cyanine3-alkyne has made it an invaluable tool in various research and development areas:
-
Fluorescence Microscopy: Labeled proteins can be visualized within fixed or living cells to study their localization, trafficking, and interactions.
-
Flow Cytometry: Enables the identification and sorting of cells based on the presence of a labeled biomolecule.
-
In Vivo Imaging: The bright fluorescence of cyanine dyes allows for the tracking of labeled molecules in whole organisms.
-
Drug Discovery: Used to label drug candidates to study their distribution, target engagement, and mechanism of action.
-
Proteomics: Facilitates the identification and quantification of newly synthesized proteins.
References
Cy3-YNE: A Technical Guide to its Spectroscopic Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral characteristics of the cyanine dye, Cy3, with a specific focus on its alkyne-functionalized derivative, Cy3-YNE. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge for utilizing this versatile fluorescent probe in various experimental settings. This document details the dye's excitation and emission properties, provides a comprehensive protocol for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and presents a clear workflow for biomolecular labeling.
Core Spectroscopic and Physicochemical Properties of Cy3
Cy3 is a bright, orange-fluorescent dye widely employed for labeling proteins, nucleic acids, and other biomolecules.[1] Its alkyne-containing derivative, this compound, enables its covalent attachment to azide-modified molecules through the highly efficient and specific click chemistry reaction.[2] The key quantitative spectral and physical properties of Cy3 are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results.
| Property | Value | References |
| Excitation Maximum (λex) | ~552 - 555 nm | [3][4][5] |
| Emission Maximum (λem) | ~565 - 570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.15 - 0.31 | |
| Molecular Weight | ~530.14 g/mol | |
| Solubility | Soluble in organic solvents (DMF, DMSO) |
Note: Spectral properties can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.
Experimental Protocol: Biomolecule Labeling via Click Chemistry
This compound is a valuable reagent for labeling biomolecules due to its terminal alkyne group, which readily participates in click chemistry. This reaction is highly selective, biocompatible, and efficient, proceeding readily in aqueous environments and across a wide pH range (4-11). The following protocol provides a general framework for labeling azide-modified biomolecules (e.g., proteins, oligonucleotides) with this compound.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator/ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS)
-
Solvent for this compound (e.g., DMSO or DMF)
-
Purification supplies (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound stock solution. The molar ratio of dye to biomolecule may need to be optimized depending on the desired degree of labeling.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time can be optimized.
-
-
Purification:
-
Remove the unreacted this compound and other reaction components from the labeled biomolecule using an appropriate purification method. For proteins, size-exclusion chromatography is often effective. For oligonucleotides, ethanol precipitation followed by gel purification can be used.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) or 260 nm (for nucleic acids) and at the excitation maximum of Cy3 (~555 nm).
-
Experimental Workflow for Click Chemistry Labeling
The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with this compound using a copper-catalyzed click chemistry reaction.
Caption: Workflow for biomolecule labeling using this compound and click chemistry.
Applications in Research and Drug Development
The bright and stable fluorescence of Cy3 makes it a workhorse for a variety of applications in life sciences. This compound, through its ability to be incorporated via click chemistry, extends these applications to systems where traditional labeling methods may not be suitable.
-
Fluorescence Microscopy: Labeled proteins or nucleic acids can be visualized in fixed or living cells to study their localization, trafficking, and interactions.
-
Flow Cytometry: Cells labeled with Cy3-conjugated antibodies can be identified and sorted based on the expression of specific cell surface markers.
-
Genomics: Cy3-labeled oligonucleotides are used as probes in fluorescence in situ hybridization (FISH) to detect specific DNA or RNA sequences within cells.
-
Drug Delivery: The conjugation of Cy3 to drug molecules or delivery vehicles allows for the real-time tracking of their distribution and cellular uptake.
This technical guide provides a foundational understanding of this compound's properties and its application in biomolecular labeling. For specific experimental designs, further optimization of the provided protocols may be necessary to achieve the desired results.
References
An In-depth Technical Guide to Cy3-YNE for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy3-YNE, a fluorescent alkyne probe, and its application in click chemistry for the labeling and detection of biomolecules. We will delve into the core principles of both copper-catalyzed and strain-promoted click chemistry reactions involving this compound, present key quantitative data, and provide detailed experimental protocols.
Core Principles of this compound in Click Chemistry
Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1] The most common form of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an alkyne and an azide undergo a cycloaddition to form a stable triazole linkage.[1] this compound is a derivative of the cyanine dye Cy3, featuring a terminal alkyne group (-YNE). This alkyne functionality allows for its covalent attachment to molecules containing an azide group through a click reaction.
The Cy3 fluorophore is a bright and photostable dye with a red-orange emission, making it a popular choice for fluorescence microscopy and other detection methods.[2] Its fluorescence is generally insensitive to pH changes between 4 and 10.[3][4]
There are two primary strategies for employing this compound in click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic click reaction that utilizes a copper(I) catalyst to promote the cycloaddition between the terminal alkyne of this compound and an azide-modified molecule. The reaction is highly efficient and can be completed in under an hour.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry variant that is ideal for live-cell imaging and in vivo applications where the cytotoxicity of copper is a concern. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst. In this context, Cy3 would typically be conjugated to the azide, and the target molecule would possess the strained alkyne, or vice-versa.
Quantitative Data for Cy3-Alkyne
The following table summarizes the key spectral and physical properties of Cy3-alkyne, also referred to as this compound. This data is essential for designing experiments and selecting appropriate instrumentation.
| Property | Value | References |
| Excitation Maximum (λex) | ~553 - 555 nm | |
| Emission Maximum (λem) | ~566 - 570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.31 | |
| Molecular Weight | Varies by specific structure (e.g., 530.2 g/mol , 761.92 g/mol ) | |
| Solubility | Soluble in DMSO, DMF, DCM; some forms are water-soluble |
Experimental Protocols
Detailed methodologies for performing both copper-catalyzed and strain-promoted click chemistry reactions with this compound are provided below.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines the steps for labeling an azide-modified biomolecule with Cy3-alkyne using a copper catalyst.
Materials:
-
Cy3-alkyne
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand solution (e.g., THPTA at 100 mM in water)
-
Reducing agent solution (e.g., Sodium Ascorbate at 300 mM in water, freshly prepared)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Anhydrous DMSO or DMF for dissolving Cy3-alkyne
Procedure:
-
Prepare the Biomolecule: Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.
-
Prepare Cy3-Alkyne Stock Solution: Dissolve Cy3-alkyne in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.
-
Prepare the Catalyst Premix: In a microcentrifuge tube, mix the Copper(II) sulfate and the THPTA ligand solution. For example, add 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA. Vortex briefly.
-
Reaction Setup: In a separate microcentrifuge tube, add the azide-modified biomolecule solution.
-
Add Cy3-Alkyne: Add the desired molar excess of the Cy3-alkyne stock solution to the biomolecule solution.
-
Add Catalyst Premix: Add the prepared catalyst premix to the reaction mixture.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. For example, add 10 µL of 300 mM sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the labeled biomolecule from excess reagents using an appropriate method such as size-exclusion chromatography, dialysis, or ethanol precipitation for nucleic acids.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Protocol
This protocol describes the copper-free labeling of an azide-modified biomolecule with a DBCO-functionalized molecule, followed by detection with Cy3-azide.
Materials:
-
DBCO-functionalized molecule of interest
-
Azide-modified biomolecule (e.g., protein, cell surface)
-
Cy3-azide
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF for dissolving reagents
Procedure:
-
Prepare the Biomolecule: Prepare the azide-labeled protein in the desired reaction buffer (e.g., 1-10 mg/mL in PBS).
-
Prepare DBCO Reagent: Dissolve the DBCO-functionalized molecule in a compatible solvent like DMSO to a stock concentration (e.g., 10 mM).
-
Conjugation Reaction: Add the DBCO-functionalized molecule to the azide-labeled biomolecule.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification (Optional but Recommended): Remove any unreacted DBCO-functionalized molecule using size-exclusion chromatography or dialysis.
-
Labeling with Cy3-azide: Add Cy3-azide to the reaction mixture containing the DBCO-labeled biomolecule.
-
Final Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Final Purification: Purify the final Cy3-labeled bioconjugate to remove unreacted Cy3-azide using an appropriate method.
Visualizations
The following diagrams illustrate the workflows and decision-making processes in using this compound for click chemistry.
References
The Principle of Cy3-YNE Fluorescent Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of Cy3-YNE, a fluorescent labeling reagent. It is designed to be a valuable resource for researchers and professionals in the fields of life sciences and drug development, offering detailed insights into the underlying chemistry, experimental procedures, and data analysis.
Core Principle: Bioorthogonal Labeling via Click Chemistry
At the heart of this compound's functionality is the concept of bioorthogonal chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This compound is a derivative of the bright, orange-fluorescent cyanine dye, Cy3, that has been functionalized with a terminal alkyne group (-C≡CH), represented by the "YNE" suffix.[1]
This alkyne moiety is the key to its labeling capability. It can react with an azide group (-N₃) on a target molecule to form a stable triazole linkage. This reaction is highly specific and efficient, and importantly, it occurs under mild, aqueous conditions, making it ideal for labeling sensitive biological molecules without interfering with their function.[2] The azide and alkyne groups are generally absent in biological systems, ensuring that the labeling reaction is highly selective and does not cause unwanted side reactions with other cellular components.
The overall labeling strategy involves two main steps:
-
Introduction of an azide group onto the target biomolecule: This can be achieved through various methods, such as metabolic labeling with azide-modified sugars or amino acids, enzymatic incorporation of azide-containing nucleotides, or chemical modification of the biomolecule of interest.
-
Copper-catalyzed click reaction with this compound: The azide-modified biomolecule is then incubated with this compound in the presence of a copper(I) catalyst. The copper(I) facilitates the cycloaddition reaction between the alkyne on the this compound and the azide on the target molecule, resulting in a stable, fluorescently labeled conjugate.
Quantitative Data
The following tables summarize key quantitative parameters associated with Cy3 and this compound labeling.
Table 1: Spectroscopic and Physicochemical Properties of Cy3
| Property | Value | Notes |
| Excitation Maximum (λex) | ~550 - 555 nm | Optimal for excitation with 532 nm or 555 nm laser lines.[3] |
| Emission Maximum (λem) | ~568 - 570 nm | Emits in the orange-red region of the spectrum.[4] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | Indicates strong light absorption, contributing to its brightness.[5] |
| Fluorescence Quantum Yield (Φ) | 0.31 (free dye in solution) | This value can increase to 0.2-0.4 upon covalent attachment to DNA. |
| Molecular Weight | ~530 g/mol | |
| Solubility | Water-soluble (sulfonated forms) | Sulfonated versions of this compound are available for improved aqueous solubility. |
| pH Sensitivity | Fluorescence is stable over a wide pH range (pH 4-10). |
Table 2: Typical Labeling Efficiencies and Detection Limits
| Application | Biomolecule | Reported Labeling Efficiency | Detection Limit |
| Protein Labeling | Aldehyde-tagged protein | ~100% (under optimized conditions) | 2-10 ng per band (in-gel fluorescence) |
| Nucleic Acid Labeling | DNA | 95-97% (oligonucleotides) | Not specified |
| RNA | 63% ± 5% (117-base pRNA) | Not specified | |
| Peptide Conjugation | Peptides | >95% | Not specified |
Experimental Protocols
General Protocol for Labeling Azide-Modified Proteins with this compound
This protocol provides a general framework for labeling azide-modified proteins in a cell lysate. Optimization of reagent concentrations and incubation times may be necessary for specific applications.
Materials:
-
Azide-modified protein sample (in cell lysate or purified)
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (CuSO₄) (stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (stock solution in water)
-
Sodium ascorbate (freshly prepared stock solution in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol and/or acetone for protein precipitation
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in the order listed. Prepare the cocktail immediately before use.
-
PBS
-
This compound (final concentration typically 10-50 µM)
-
Copper(II) sulfate (final concentration typically 1 mM)
-
THPTA (final concentration typically 5 mM)
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to the reaction cocktail to a final concentration of 5 mM. The solution should turn a faint yellow, indicating the reduction of Cu(II) to the catalytic Cu(I) state.
-
Labeling Reaction: Add the click-it reaction cocktail to the azide-modified protein sample. The final volume will depend on the sample volume.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Protein Precipitation (Optional, for sample cleanup):
-
Add 4 volumes of cold methanol or acetone to the reaction mixture.
-
Incubate at -20°C for at least 20 minutes.
-
Centrifuge to pellet the protein.
-
Carefully remove the supernatant and wash the pellet with cold methanol or acetone.
-
Air-dry the pellet.
-
-
Analysis:
-
Resuspend the labeled protein pellet in an appropriate buffer (e.g., SDS-PAGE sample buffer).
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner with appropriate excitation and emission filters for Cy3.
-
General Protocol for Labeling Azide-Modified Oligonucleotides with this compound
This protocol outlines the steps for labeling azide-modified DNA or RNA oligonucleotides.
Materials:
-
Azide-modified oligonucleotide
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (CuSO₄) (stock solution in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) or other reducing agent
-
Tris-buffered saline (TBS) or similar buffer, pH 7.5-8.0
-
Ethanol or isopropanol for precipitation
-
Sodium acetate
-
Nuclease-free water
-
HPLC or PAGE for purification
Procedure:
-
Prepare the Reaction Mixture: In a nuclease-free microcentrifuge tube, combine:
-
Azide-modified oligonucleotide (dissolved in nuclease-free water)
-
TBS buffer
-
This compound (typically a 2-10 fold molar excess over the oligonucleotide)
-
-
Prepare the Catalyst Solution: In a separate tube, mix:
-
Copper(II) sulfate
-
TCEP
-
-
Initiate the Click Reaction: Add the catalyst solution to the oligonucleotide/Cy3-YNE mixture.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C, protected from light.
-
Purification of Labeled Oligonucleotide:
-
Ethanol Precipitation:
-
Add sodium acetate to the reaction mixture.
-
Add 2.5-3 volumes of cold 100% ethanol.
-
Incubate at -20°C or -80°C to precipitate the oligonucleotide.
-
Centrifuge to pellet the labeled oligonucleotide.
-
Wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in a suitable buffer.
-
-
HPLC or PAGE: For higher purity, the labeled oligonucleotide can be purified using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Quantification: Determine the concentration and labeling efficiency of the purified Cy3-labeled oligonucleotide by measuring the absorbance at 260 nm (for the nucleic acid) and ~550 nm (for Cy3).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes involving this compound labeling.
Caption: General workflow for this compound labeling via click chemistry.
Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).
Caption: Probing EGFR signaling with a Cy3-alkyne activity-based probe.
References
- 1. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 5. Cy3 alkyne | BroadPharm [broadpharm.com]
Cy3-YNE for Biomolecule Conjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy3-YNE, a fluorescent dye containing a terminal alkyne group, for the covalent labeling of biomolecules. It details the underlying click chemistry, experimental protocols for conjugating this compound to proteins and nucleic acids, and the photophysical properties of the resulting conjugates.
Introduction to this compound and Click Chemistry
This compound, also known as Sulfo-Cyanine3-alkyne, is a bright, orange-fluorescent dye widely used for labeling a variety of biomolecules, including proteins, peptides, and nucleic acids.[1] Its utility stems from the terminal alkyne group (-YNE), which allows for a highly specific and efficient covalent attachment to molecules containing an azide group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3][4][] This bio-orthogonal reaction, a cornerstone of "click chemistry," is favored for its high reliability, specificity, and biocompatibility, proceeding readily in aqueous environments and at room temperature.
The CuAAC reaction forms a stable triazole linkage, connecting the Cy3 fluorophore to the target biomolecule. This method offers significant advantages over traditional labeling techniques, such as those targeting primary amines (e.g., NHS esters), by providing greater control over the site of labeling and reducing the likelihood of non-specific modifications.
Physicochemical and Photophysical Properties of Cy3
Cy3 is a member of the cyanine dye family, known for its excellent photostability and high quantum yield, which contributes to its bright fluorescence emission. These properties make it a robust tool for various fluorescence-based applications, including microscopy, flow cytometry, and FRET studies.
Table 1: Photophysical Properties of Cy3
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ (for DNA-conjugated Cy3) | |
| Fluorescence Quantum Yield (Φ) | 0.24 (for DNA-conjugated Cy3 in absence of silver particles) |
Note: Photophysical properties can be influenced by the local environment, including the biomolecule to which the dye is conjugated and the solvent.
Experimental Protocols for this compound Conjugation
The following sections provide detailed methodologies for the conjugation of this compound to azide-modified proteins and nucleic acids using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
General Workflow for CuAAC Conjugation
The general workflow for labeling a biomolecule with this compound via CuAAC involves the preparation of the azide-modified biomolecule, the click reaction itself, and subsequent purification of the conjugate.
Labeling of Azide-Modified Proteins
This protocol is a general guideline for the labeling of a protein containing an azide functional group with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper-stabilizing ligand (e.g., THPTA, TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size exclusion chromatography, dialysis, or MWCO spin filters)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of the copper ligand (e.g., THPTA) in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. A molar excess of the dye (typically 4-10 fold) over the protein is recommended.
-
Add the copper ligand to the CuSO₄ stock solution in a 2:1 molar ratio to form the Cu(I) catalyst complex.
-
Add the Cu(I)/ligand complex to the protein-dye mixture. A final copper concentration of 0.25 mM is a good starting point.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the Cy3-labeled protein from excess dye and reaction components using a suitable method such as size exclusion chromatography, dialysis, or a molecular weight cut-off (MWCO) spin filter.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Labeling of Azide-Modified Nucleic Acids
This protocol describes the labeling of an azide-functionalized oligonucleotide with this compound.
Materials:
-
Azide-modified oligonucleotide (e.g., ODN-azide)
-
Cy3-alkyne (this compound)
-
2 M triethylammonium acetate (TEAA) buffer, pH 7.0
-
DMSO
-
Copper(II)-TBTA complex solution
-
Ascorbic acid solution (5 mM, freshly prepared)
-
MWCO centrifugal filters
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, mix 50 µL of 2 mM azide-modified oligonucleotide, 330 µL of 2 M TEAA buffer (pH 7.0), and 450 µL of DMSO.
-
Add 20 µL of 10 mM Cy3-alkyne stock solution.
-
Add 100 µL of freshly prepared 5 mM ascorbic acid solution.
-
-
Degassing and Catalyst Addition:
-
Vortex the mixture and then bubble argon gas through the solution for 2-3 minutes to remove dissolved oxygen.
-
Add 50 µL of the copper(II)-TBTA complex solution to the reaction mixture and degas with argon for an additional minute.
-
-
Incubation:
-
Incubate the reaction overnight at room temperature in the dark with gentle stirring.
-
-
Purification:
-
Purify the Cy3-labeled oligonucleotide using MWCO centrifugal filters to remove unreacted dye and catalyst.
-
-
Analysis:
-
Analyze the purified product using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) to confirm conjugation. The yield of such reactions has been reported to be around 90%.
-
Quantitative Data on this compound Conjugation
The efficiency of the CuAAC reaction with this compound is generally high, leading to excellent yields of the desired conjugate.
Table 2: Reported Conjugation Yields
| Biomolecule | Conjugation Method | Reported Yield | Reference |
| Azide-functionalized Oligodeoxynucleotide (ODN) | CuAAC with Cy3-alkyne | 90.3 ± 0.4% |
Applications of this compound Labeled Biomolecules
The bright and stable fluorescence of Cy3 makes it an excellent choice for a wide range of applications in biological research and drug development.
-
Fluorescence Microscopy: Labeled antibodies and proteins are used in immunocytochemistry and immunohistochemistry to visualize the localization and distribution of target molecules within cells and tissues.
-
Flow Cytometry: Cy3-conjugated antibodies are employed for the analysis and sorting of cells based on the expression of specific surface markers.
-
Genomics and Nucleic Acid Detection: Cy3-labeled oligonucleotides are used as probes in techniques like fluorescence in situ hybridization (FISH) for the detection of specific DNA or RNA sequences.
-
Drug Delivery and Therapeutics: The fluorescence of Cy3 can be utilized to track the biodistribution and cellular uptake of drug delivery systems and therapeutic biomolecules in real-time.
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. The efficiency and specificity of the copper-catalyzed azide-alkyne cycloaddition reaction, combined with the favorable photophysical properties of the Cy3 dye, make it an ideal choice for a broad spectrum of applications in research, diagnostics, and therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound conjugation in your experimental workflows.
References
An In-depth Technical Guide to Bioorthogonal Labeling with Cy3-YNE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bioorthogonal labeling using Cy3-YNE, a powerful tool for the fluorescent labeling of biomolecules in complex biological systems. We will delve into the core principles, experimental protocols, and data analysis considerations for utilizing this versatile probe.
Introduction to Bioorthogonal Chemistry and this compound
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] These reactions involve pairs of mutually reactive functional groups that are abiotic in nature. One of the most widely used bioorthogonal reactions is the "click chemistry" between an azide and an alkyne.[3][4]
This compound (Sulfo-Cyanine3-alkyne) is a fluorescent probe designed for click chemistry.[5] It incorporates the bright and photostable Cyanine3 (Cy3) fluorophore and a terminal alkyne group (-YNE). The alkyne group serves as a handle for covalent attachment to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This specificity allows for the precise labeling of target biomolecules, such as proteins, peptides, and nucleic acids, that have been metabolically, enzymatically, or chemically modified to contain an azide.
Core Principles of this compound Labeling
The fundamental principle behind this compound labeling is the highly efficient and specific CuAAC reaction. This reaction forms a stable triazole linkage between the alkyne on this compound and an azide on the target molecule. The reaction is typically catalyzed by copper(I), which can be generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. To improve reaction efficiency and protect biomolecules from potential damage by copper, a chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often included.
Alternatively, for live-cell imaging where the cytotoxicity of copper is a concern, a copper-free click chemistry variant known as strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed. This method utilizes a strained cyclooctyne instead of a terminal alkyne, which reacts spontaneously with an azide without the need for a metal catalyst. While this compound itself is designed for CuAAC, derivatives of Cy3 containing a strained alkyne are available for SPAAC.
Physicochemical and Spectroscopic Properties of this compound
The utility of this compound as a fluorescent probe is defined by its photophysical properties. Cy3 is a bright, orange-fluorescent dye with well-characterized excitation and emission spectra, making it compatible with common fluorescence microscopy setups.
| Property | Value | References |
| Molecular Weight | ~668.84 g/mol | |
| Excitation Maximum (Ex) | ~554 nm | |
| Emission Maximum (Em) | ~566 nm | |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (in aqueous solution) | ~0.04 - 0.24 | |
| Solubility | Water, DMSO, DMF |
Note: The exact molecular weight and spectral properties may vary slightly between different commercial suppliers.
Experimental Workflows and Protocols
Successful bioorthogonal labeling with this compound requires careful planning and execution of the experimental workflow. The general steps involve:
-
Introduction of the Azide Handle: The target biomolecule must first be modified to contain an azide group. This can be achieved through metabolic labeling, where cells are fed an azide-containing precursor that is incorporated into newly synthesized biomolecules, or through chemical or enzymatic modification of purified molecules.
-
Click Chemistry Reaction: The azide-modified sample is then reacted with this compound under appropriate CuAAC conditions.
-
Washing and Imaging: Unreacted this compound is washed away, and the labeled biomolecules are visualized using fluorescence microscopy or other fluorescence-based detection methods.
Below are detailed protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in solution and for labeling proteins in fixed cells.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution
This protocol is suitable for labeling purified azide-modified proteins, peptides, or oligonucleotides.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (prepare fresh, e.g., 100 mM in water)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
Procedure:
-
Dissolve the azide-modified biomolecule in the chosen buffer to a final concentration of 10-50 µM.
-
Add this compound to a final concentration of 2-10 fold molar excess over the biomolecule.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture containing the biomolecule and this compound. The final concentration of CuSO₄ is typically between 50 and 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled biomolecule from excess reagents using appropriate methods such as size-exclusion chromatography, dialysis, or precipitation.
Protocol 2: Bioorthogonal Labeling of Proteins in Fixed Cells
This protocol describes the labeling of azide-modified proteins in cultured mammalian cells.
Materials:
-
Cells cultured on coverslips, metabolically labeled with an azide-containing amino acid or sugar.
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (PBS with 0.1% Tween-20)
-
Click reaction buffer (e.g., PBS)
-
This compound
-
CuSO₄, THPTA, and Sodium Ascorbate stock solutions (as in Protocol 1)
-
DAPI or other nuclear stain (optional)
-
Antifade mounting medium
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with wash buffer.
-
Prepare the click reaction cocktail. For a 100 µL reaction, combine:
-
85 µL PBS
-
2.5 µL of 20 mM CuSO₄
-
5.0 µL of 50 mM THPTA
-
2.5 µL of this compound stock solution (e.g., 1 mM in DMSO)
-
5 µL of fresh 100 mM Sodium Ascorbate
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with wash buffer.
-
(Optional) Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 and DAPI.
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Description | Typical Value/Range | Considerations |
| Labeling Efficiency | The percentage of target molecules that are successfully labeled with this compound. | Varies depending on reaction conditions and substrate. | Can be assessed by fluorescence intensity, gel electrophoresis, or mass spectrometry. |
| Signal-to-Noise Ratio (SNR) | The ratio of the fluorescence signal from the labeled target to the background noise. | >3 is generally considered a good signal. | Influenced by labeling efficiency, washing steps, and imaging parameters. |
| Photostability | The resistance of the Cy3 fluorophore to photobleaching upon exposure to excitation light. | Moderate. | Use of antifade reagents and minimizing exposure time is recommended. |
Mandatory Visualizations
Experimental Workflow for CuAAC Labeling
Caption: General experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Logical Relationship in Bioorthogonal Labeling Strategy
Caption: Logical flow of a bioorthogonal labeling experiment using this compound.
Conclusion
Bioorthogonal labeling with this compound offers a robust and specific method for fluorescently tagging biomolecules. Its bright fluorescence and the efficiency of the click chemistry reaction make it a valuable tool for a wide range of applications in cell biology, proteomics, and drug development, including the visualization of cellular components, tracking protein localization, and studying molecular interactions. By following well-defined protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound to gain deeper insights into complex biological systems.
References
An In-depth Technical Guide to Cy3-YNE Azide Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity between the fluorescent dye Cy3-YNE and azide-functionalized molecules. It delves into the core principles of the underlying click chemistry, offers detailed experimental protocols, and presents quantitative data to inform experimental design.
Introduction to this compound and Azide Chemistry
This compound is a derivative of the cyanine dye Cy3, a bright and photostable fluorophore widely used in biological imaging and labeling.[1][2] The key feature of this compound is the presence of a terminal alkyne group (-C≡CH), which allows it to readily participate in azide-alkyne cycloaddition reactions.[2] Azides, characterized by the functional group -N₃, are versatile chemical moieties that can be incorporated into various biomolecules, such as proteins, nucleic acids, and small molecules.[3] The reaction between an alkyne and an azide, commonly referred to as "click chemistry," is a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[4]
This reaction primarily proceeds through two main pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne, like this compound, and an azide. It is known for its high reaction rates and yields. However, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.
-
SPAAC: This "copper-free" click chemistry employs a strained cyclooctyne instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a metal catalyst, making it ideal for live-cell imaging and in vivo studies. In this context, an azide-modified Cy3 dye (Cy3-azide) would be reacted with a cyclooctyne-modified molecule.
Quantitative Data on Azide-Alkyne Cycloaddition
The efficiency of azide-alkyne cycloadditions is typically quantified by second-order rate constants (k). While specific kinetic data for the reaction of this compound with various azides is not extensively published, the following tables provide representative data for related systems, offering valuable insights for experimental planning.
Table 1: Comparison of Azide-Alkyne Cycloaddition Methods
| Reaction Type | Key Features | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Advantages | Disadvantages |
| CuAAC | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | 10 to 10⁴ | High reaction rates, high yields, wide functional group tolerance. | Potential cytotoxicity from copper catalyst. |
| SPAAC | Reaction between a strained cyclooctyne and an azide. | 0.076 to ~0.17 (with benzyl azide) | Copper-free, highly biocompatible, suitable for in vivo applications. | Generally slower reaction rates compared to CuAAC. |
Table 2: Second-Order Rate Constants for SPAAC with Benzyl Azide and Various Cyclooctynes
This table provides a comparison of the reactivity of different cyclooctynes, which is a critical factor in SPAAC reactions. While this compound is a terminal alkyne and would be used in CuAAC, a Cy3-azide derivative could be used in SPAAC with these cyclooctynes.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| BCN | 0.14 | |
| DIBO | 0.17 | |
| DIFO | 0.076 | |
| DBCO | ~0.1 |
Experimental Protocols
The following are detailed protocols for performing CuAAC with this compound and a generic SPAAC reaction with a Cy3-azide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is adapted for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
This compound, dissolved in DMSO or DMF
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand, such as THPTA or BTTAA, stock solution (e.g., 100 mM in water)
-
Reducing agent, such as sodium ascorbate, freshly prepared stock solution (e.g., 100 mM in water)
-
Purification supplies (e.g., size-exclusion chromatography column or dialysis tubing)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein solution with the this compound solution. The final concentration of the protein is typically in the low micromolar range, and a 5- to 10-fold molar excess of this compound is often used.
-
Prepare the Catalyst Solution: In a separate tube, pre-mix the CuSO₄ solution with the copper-stabilizing ligand solution. A 1:5 molar ratio of copper to ligand is commonly used.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the protein/dye mixture, followed by the addition of the copper/ligand catalyst solution. The final concentration of copper is typically between 50 and 250 µM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Remove the unreacted this compound and copper catalyst using size-exclusion chromatography, dialysis, or another suitable protein purification method.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cy3-Azide
This protocol describes the labeling of a cyclooctyne-modified biomolecule with Cy3-azide.
Materials:
-
Cyclooctyne-modified biomolecule in a biocompatible buffer (e.g., PBS), pH 7.4
-
Cy3-azide, dissolved in DMSO or DMF
-
Purification supplies
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule with the Cy3-azide solution. A 2- to 5-fold molar excess of Cy3-azide is typically sufficient.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours, depending on the reactivity of the cyclooctyne.
-
Purification: Purify the labeled biomolecule using an appropriate method to remove the unreacted Cy3-azide.
Visualizations
Reaction Mechanisms and Workflows
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.
Caption: General workflow for labeling and purifying a protein with Cy3.
Signaling Pathway Application
Cy3-labeled proteins are frequently used to study protein-protein interactions, which are fundamental to virtually all signal transduction pathways. For instance, a Cy3-labeled protein can be used as a donor or acceptor in Förster Resonance Energy Transfer (FRET) experiments to measure the proximity to another fluorescently labeled protein.
Caption: Using Cy3-labeled proteins to study protein-protein interactions.
Conclusion
The reaction between this compound and azides via click chemistry provides a robust and versatile method for fluorescently labeling a wide array of biomolecules. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) pathways depends on the specific experimental context, particularly the tolerance for a copper catalyst. By understanding the underlying chemistry, leveraging the available quantitative data, and following detailed experimental protocols, researchers can effectively utilize this compound and its azide counterparts to advance their studies in cellular imaging, drug development, and the elucidation of complex biological pathways.
References
The Core of Connection: An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] Its remarkable efficiency, high regioselectivity, and broad functional group tolerance have led to its widespread adoption in diverse scientific fields, including drug discovery, materials science, and bioconjugation.[1][2][3] This guide delves into the fundamental principles of CuAAC, providing a comprehensive overview of its mechanism, key components, and practical application.
The Reaction Mechanism: A Tale of Two Coppers
The CuAAC reaction is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1] This reaction represents a significant rate acceleration, on the order of 107 to 108, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. While initial proposals suggested a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.
The catalytic cycle can be summarized in the following key steps:
-
Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of a Cu(I) ion to the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating its removal and the subsequent formation of a copper(I) acetylide intermediate.
-
Coordination of the Azide: The organic azide then coordinates to one of the copper centers in the dinuclear copper acetylide complex.
-
Cycloaddition: This is the crucial bond-forming step where the azide undergoes a cycloaddition with the activated alkyne, leading to the formation of a six-membered copper-containing metallacycle.
-
Ring Contraction and Formation of the Copper Triazolide: The metallacycle rapidly rearranges and contracts to form a more stable dinuclear copper triazolide intermediate.
-
Protonolysis and Catalyst Regeneration: The final step involves the protonolysis of the copper-triazole bond, typically by another molecule of the terminal alkyne, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.
Key Components of the CuAAC Reaction
The success of the CuAAC reaction hinges on several key components, each playing a critical role in the catalytic process.
| Component | Role | Common Examples |
| Copper(I) Source | The active catalyst for the reaction. | Cu(I) salts (e.g., CuI, CuBr), or in situ reduction of Cu(II) salts (e.g., CuSO₄) with a reducing agent. |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) state and prevents oxidative side reactions. | Sodium ascorbate is the most commonly used reducing agent. |
| Ligand | Stabilizes the Cu(I) oxidation state, prevents disproportionation, and accelerates the reaction rate. | Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Bathophenanthroline disulfonate (BPS). |
| Solvent | Provides the medium for the reaction. A wide range of solvents are tolerated. | Water, t-butanol/water mixtures, DMSO, DMF, THF. |
| Azide Substrate | One of the two key reactants. | Alkyl azides, aryl azides, sulfonyl azides. Reactivity can be influenced by electronic and steric factors. |
| Alkyne Substrate | The second key reactant. Must be a terminal alkyne. | A wide variety of terminal alkynes are tolerated. |
Quantitative Data on CuAAC Reactions
The yield and rate of the CuAAC reaction can be influenced by various factors, including the nature of the reactants, the choice of ligand, and the reaction conditions. The following tables summarize representative quantitative data.
Table 1: Influence of Azide Structure on Reaction Yield
| Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | >95 | |
| Phenyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | ~90 | |
| 1-Adamantyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | >95 | |
| Tosyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | ~85 |
Table 2: Effect of Ligands on Reaction Rate
| Ligand | Relative Rate Acceleration | Key Features | Reference |
| None | 1 | Baseline reaction rate. | |
| TBTA | High | Stabilizes Cu(I), but has low aqueous solubility. | |
| THPTA | Very High | Water-soluble and highly accelerating. | |
| BTTAA | High | Water-soluble and effective at low concentrations. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of CuAAC. Below are representative protocols for both a standard solution-phase reaction and an on-resin reaction.
General Protocol for a Standard Solution-Phase CuAAC Reaction
This protocol is adapted from a typical procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium Ascorbate (0.05-0.1 equiv)
-
Solvent (e.g., 1:1 mixture of t-butanol and water)
Procedure:
-
In a suitable reaction vessel, dissolve the azide and alkyne in the chosen solvent.
-
In a separate vial, prepare a fresh stock solution of copper(II) sulfate pentahydrate in water.
-
In another vial, prepare a fresh stock solution of sodium ascorbate in water.
-
To the stirred solution of azide and alkyne, add the sodium ascorbate solution.
-
Add the copper(II) sulfate solution to initiate the reaction. A color change is often observed.
-
Stir the reaction mixture at room temperature for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction, precipitation, or column chromatography.
General Protocol for an On-Resin CuAAC Reaction
This protocol is a generalized procedure for performing CuAAC on a solid support, often used in peptide and PNA synthesis.
Materials:
-
Azide-functionalized resin (1.0 equiv)
-
Terminal Alkyne (5-10 equiv)
-
Copper(I) Iodide (CuI) (1-2 equiv) or CuSO₄/Sodium Ascorbate system
-
N,N-Diisopropylethylamine (DIPEA) (5-10 equiv) (often used with CuI)
-
Anhydrous DMF or THF
Procedure:
-
Swell the azide-functionalized resin in the chosen solvent (e.g., DMF) in a solid-phase synthesis vessel.
-
Wash the resin thoroughly with the solvent.
-
In a separate vial, dissolve the terminal alkyne in a minimal amount of the solvent.
-
To the resin, add the copper catalyst system (e.g., CuI and DIPEA, or pre-mixed CuSO₄ and sodium ascorbate).
-
Add the solution of the terminal alkyne to the resin mixture.
-
Agitate the mixture at room temperature for 4-16 hours.
-
After the reaction is complete, wash the resin extensively with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
The modified product can then be cleaved from the resin using standard procedures.
Applications in Drug Development
The CuAAC reaction has become an invaluable tool in drug discovery and development. Its reliability and biocompatibility have enabled a wide range of applications, including:
-
Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of large compound libraries for high-throughput screening.
-
Bioconjugation: CuAAC is widely used to attach drugs or imaging agents to biomolecules such as proteins, peptides, and nucleic acids with high specificity.
-
Prodrug Synthesis: The triazole linkage can be incorporated into prodrug designs, which can be cleaved under specific physiological conditions to release the active drug.
-
Development of Antibody-Drug Conjugates (ADCs): CuAAC provides a precise method for linking cytotoxic drugs to antibodies, creating highly targeted cancer therapies.
Conclusion
The copper-catalyzed azide-alkyne cycloaddition has fundamentally changed the landscape of chemical synthesis and bioconjugation. Its robust nature, high efficiency, and broad applicability make it an indispensable tool for researchers in academia and industry. A thorough understanding of its underlying principles, as outlined in this guide, is essential for harnessing its full potential in the development of novel therapeutics and advanced materials.
References
Methodological & Application
Application Notes and Protocols for Cy3-YNE Protein Labeling for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic analysis of newly synthesized proteins is crucial for understanding cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents. Bioorthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful technique for the specific labeling and visualization of nascent proteins. This method utilizes a non-canonical amino acid, such as L-propargylglycine (referred to here as YNE for its terminal alkyne group), which is a methionine analog. When introduced to cell culture, YNE is incorporated into newly synthesized proteins by the cellular translational machinery. The alkyne handle on YNE-containing proteins then allows for the covalent attachment of a reporter molecule, such as the fluorescent dye Cy3-azide, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This application note provides a detailed protocol for the metabolic labeling of nascent proteins with YNE and subsequent fluorescent detection with Cy3-azide for microscopy-based analysis.
Principle of the Method
The Cy3-YNE protein labeling method is a two-step process:
-
Metabolic Labeling: Cells are cultured in a medium containing YNE. During active protein synthesis, YNE is incorporated into the elongating polypeptide chains in place of methionine.
-
Bioorthogonal Ligation (Click Chemistry): Following metabolic labeling, cells are fixed and permeabilized. The alkyne-tagged proteins are then covalently labeled with Cy3-azide through a CuAAC reaction. The resulting fluorescently labeled proteins can be visualized by microscopy.
Quantitative Data Summary
The efficiency of this compound protein labeling can be influenced by several factors, including the concentration of YNE, incubation time, and the specific cell type. The following table summarizes key quantitative parameters for this protocol.
| Parameter | Recommended Range | Notes |
| YNE Concentration | 25 - 100 µM | Optimal concentration should be determined empirically for each cell line to balance labeling efficiency and potential cytotoxicity.[1] |
| Incubation Time | 1 - 24 hours | Shorter incubation times are suitable for pulse-labeling experiments to capture rapid changes in protein synthesis, while longer times increase the overall signal intensity.[1] |
| Methionine Depletion | 30 - 60 minutes | Pre-incubation in methionine-free medium can significantly enhance the incorporation of YNE into nascent proteins.[1] |
| Cy3-Azide Concentration | 1 - 5 µM | Higher concentrations may increase background fluorescence. |
| CuSO₄ Concentration | 50 - 200 µM | The concentration of the copper catalyst should be optimized to ensure efficient click reaction without inducing cellular damage. |
| Copper Ligand (e.g., THPTA) Concentration | 250 - 1000 µM | A ligand is used to stabilize the Cu(I) oxidation state and protect cells from copper-induced toxicity. A 5:1 ligand-to-copper molar ratio is often recommended. |
| Sodium Ascorbate Concentration | 2.5 - 5 mM | A freshly prepared solution of this reducing agent is crucial for maintaining the copper in its active Cu(I) state.[2] |
| Labeling Efficiency | High | Direct quantitative comparisons can vary, but BONCAT methods with alkyne analogs like YNE (HPG) are considered highly efficient for labeling newly synthesized proteins.[1] |
Experimental Protocols
Materials and Reagents
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-Propargylglycine (YNE)
-
Cy3-azide
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Triton X-100 or Saponin
-
Bovine serum albumin (BSA)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Hoechst or DAPI nuclear stain (optional)
-
Antifade mounting medium
Protocol
1. Cell Culture and Metabolic Labeling
-
Plate cells on glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Optional (for enhanced labeling): To increase the incorporation of YNE, aspirate the complete medium, wash the cells once with pre-warmed PBS, and then incubate them in pre-warmed methionine-free medium for 30-60 minutes.
-
Prepare the YNE labeling medium by adding YNE to the methionine-free medium (or complete medium if not depleting methionine) to a final concentration of 25-100 µM.
-
Remove the medium from the cells and add the YNE labeling medium.
-
Incubate the cells for the desired period (1-24 hours) at 37°C with 5% CO₂. The incubation time will depend on the experimental goals.
2. Cell Fixation and Permeabilization
-
After the labeling incubation, aspirate the YNE-containing medium and wash the cells twice with PBS.
-
Fix the cells by adding a 4% PFA solution in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding a solution of 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature. Alternatively, a gentler permeabilization can be achieved with 0.1% saponin in PBS.
-
Wash the cells three times with PBS for 5 minutes each.
-
To reduce non-specific binding of the fluorescent probe, block the cells by incubating with 3% BSA in PBS for 30 minutes at room temperature.
3. Click Chemistry Reaction
It is recommended to prepare the click reaction cocktail immediately before use.
-
Prepare the following stock solutions:
-
Cy3-azide: 1 mM in DMSO
-
CuSO₄: 20 mM in water
-
THPTA (or other ligand): 50 mM in water
-
Sodium ascorbate: 100 mM in water (prepare fresh)
-
-
Prepare the click reaction cocktail. For each coverslip (e.g., in a 24-well plate, using a 200 µL final volume), combine the following components in order:
-
173 µL PBS
-
2 µL of 1 mM Cy3-azide (final concentration: 10 µM)
-
10 µL of 20 mM CuSO₄ (final concentration: 1 mM)
-
10 µL of 50 mM THPTA (final concentration: 2.5 mM)
-
5 µL of 100 mM sodium ascorbate (final concentration: 2.5 mM)
-
Note: Gently mix after the addition of each component.
-
-
Aspirate the blocking solution from the cells and add the click reaction cocktail.
-
Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Aspirate the click reaction cocktail and wash the cells three times with PBS for 5 minutes each, protected from light.
4. Counterstaining and Mounting
-
Optional: To visualize the cell nuclei, incubate the cells with a Hoechst or DAPI solution in PBS for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
Store the slides at 4°C, protected from light, until imaging.
5. Microscopy
-
Visualize the fluorescently labeled proteins using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation/Emission: ~550/570 nm) and any counterstains used (e.g., DAPI: ~358/461 nm).
-
Acquire images using appropriate settings for laser power, exposure time, and gain to achieve a good signal-to-noise ratio.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound protein labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak Cy3 signal | Inefficient YNE incorporation | Optimize YNE concentration and incubation time. Perform methionine depletion prior to labeling. |
| Inactive click chemistry reagents | Use freshly prepared sodium ascorbate solution. Ensure proper storage of all reagents. | |
| Insufficient permeabilization | Increase permeabilization time or use a stronger detergent (e.g., Triton X-100 instead of saponin). | |
| High background fluorescence | Non-specific binding of Cy3-azide | Increase the duration and number of wash steps. Ensure the blocking step is performed adequately. |
| High concentration of Cy3-azide | Titrate the Cy3-azide to a lower concentration. | |
| Cell death or altered morphology | YNE toxicity | Reduce the concentration of YNE and/or the incubation time. |
| Copper toxicity | Ensure the use of a copper-chelating ligand like THPTA. Optimize the copper concentration. |
References
Application Notes: High-Efficiency DNA Probe Labeling with Cy3-YNE for Fluorescence In Situ Hybridization (FISH)
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue.[1][2] The sensitivity and specificity of FISH experiments are critically dependent on the quality of the fluorescently labeled nucleic acid probes. Traditional labeling methods can sometimes result in low labeling density or altered hybridization kinetics.[1][2]
This application note describes a robust and efficient method for labeling DNA probes using "click chemistry," a bioorthogonal reaction that offers high selectivity and quantitative yields.[3] Specifically, it details the use of Cy3-YNE, an alkyne-functionalized cyanine dye, to label azide-modified DNA probes via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This method provides a dense and reliable labeling of probes, leading to bright signals and high signal-to-noise ratios in FISH applications.
The workflow involves two main stages:
-
Generation of Azide-Modified DNA: An azide functional group is incorporated into the DNA probe, typically during PCR amplification using an azide-modified deoxynucleoside triphosphate (dNTP).
-
Click Reaction with this compound: The azide-modified DNA is then "clicked" to the alkyne-functionalized Cy3 dye (this compound) in a simple, efficient, and biocompatible reaction.
This approach overcomes many limitations of conventional labeling techniques, offering a modular and highly efficient strategy for preparing probes for a wide range of FISH-based research and diagnostic applications.
Data Presentation
The efficiency of click chemistry labeling and the performance of the resulting probes are critical for successful FISH experiments. The following tables summarize key quantitative data related to this method.
Table 1: Labeling Efficiency and Probe Quality
| Parameter | Typical Value | Method of Determination | Reference |
| Labeling Reaction Time | 30 - 120 minutes | Reaction optimization | |
| Labeling Efficiency | >95% | Gel shift assay / Mass spectrometry | |
| Dye to Base Ratio | 1 dye per 20-50 bases | Spectrophotometry (A260/A550) | |
| Probe Recovery | >85% | Ethanol Precipitation |
Table 2: Performance Characteristics of Cy3-Labeled Probes in FISH
| Parameter | Description | Advantage of Click Labeling | Reference |
| Signal Intensity | Brightness of the fluorescent signal at the target site. | High labeling density leads to brighter signals. | |
| Signal-to-Noise Ratio | Ratio of specific signal to background fluorescence. | High specificity of the click reaction minimizes non-specific probe binding. | |
| Photostability | Resistance of the fluorophore to photobleaching upon excitation. | Cy3 offers good photostability, which can be further enhanced by specific mounting media. | |
| Probe Size | Optimal probe size for FISH is typically 200-500 bp. | PCR-based generation allows for precise control over probe length. |
Experimental Protocols
Protocol 1: Generation of Azide-Modified DNA Probes by PCR
This protocol describes the generation of azide-modified DNA probes using PCR with a mix of standard dNTPs and an azide-modified dUTP (e.g., 5-Azidomethyl-dUTP or similar).
Materials:
-
DNA template
-
Sequence-specific forward and reverse primers
-
High-fidelity DNA polymerase and corresponding buffer
-
Standard dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Azide-modified dUTP (e.g., 5-(azidomethyl)-2'-deoxyuridine triphosphate)
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis system
Procedure:
-
Set up the PCR reaction mixture in a sterile PCR tube on ice. For a typical 50 µL reaction:
Component Volume Final Concentration 10x Polymerase Buffer 5 µL 1x dNTP Mix (10 mM each of dATP, dCTP, dGTP) 1 µL 200 µM dTTP (10 mM) 0.5 µL 100 µM Azide-dUTP (1 mM) 5 µL 100 µM Forward Primer (10 µM) 2 µL 0.4 µM Reverse Primer (10 µM) 2 µL 0.4 µM DNA Template (10-100 ng) 1 µL 0.2-2 ng/µL DNA Polymerase 1 µL - Nuclease-free H₂O Up to 50 µL - Note: The ratio of Azide-dUTP to dTTP may need optimization depending on the polymerase and template.
-
Perform PCR using a standard thermocycling program. An example is provided below:
Step Temperature Time Cycles Initial Denaturation 98°C 30 sec 1 Denaturation 98°C 10 sec \multirow{3}{*}{30-35} Annealing 55-65°C 30 sec Extension 72°C 30 sec/kb Final Extension 72°C 5 min 1 | Hold | 4°C | ∞ | 1 |
-
Verify the PCR product size and yield by running 5 µL of the reaction on a 1-1.5% agarose gel.
-
Purify the azide-modified PCR product using a standard PCR purification kit to remove primers, unincorporated dNTPs, and enzyme. Elute the purified DNA in nuclease-free water or a low-salt buffer.
Protocol 2: DNA Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the azide-modified DNA and this compound.
Materials:
-
Purified azide-modified DNA probe
-
This compound (or other alkyne-modified Cy3, 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄, 10 mM stock in H₂O)
-
TBTA (Tris(benzyltriazolylmethyl)amine) ligand (10 mM stock in DMSO) or THPTA.
-
Sodium Ascorbate (50 mM stock in H₂O, freshly prepared)
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, combine the following reagents in order:
Total Volume | 25 µL | |Component Volume Final Concentration Azide-modified DNA (1-5 µg) X µL ~50-100 ng/µL Nuclease-free H₂O to 20 µL - This compound (10 mM) 1 µL 0.5 mM CuSO₄:TBTA solution (pre-mixed 1:1) 2.5 µL 0.5 mM Sodium Ascorbate (50 mM) 1.5 µL 3 mM -
Vortex the mixture gently and briefly centrifuge to collect the contents.
-
Incubate the reaction at room temperature or 37°C for 1-2 hours, protected from light.
-
Purify the labeled DNA probe to remove the catalyst and excess dye. This is typically done using a PCR purification spin column or via ethanol precipitation.
Ethanol Precipitation (Alternative Purification):
-
Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.
-
Add 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at maximum speed (>12,000 x g) for 20 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge for 5 minutes, discard the supernatant, and air-dry the pellet.
-
Resuspend the labeled DNA probe in a suitable buffer (e.g., TE buffer or hybridization buffer).
Protocol 3: Fluorescence In Situ Hybridization (FISH)
This is a general protocol for FISH on slide-prepared cells or tissues and should be optimized for specific sample types.
Materials:
-
Purified Cy3-labeled DNA probe
-
Slides with fixed cells/tissues
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Wash Buffers (e.g., 50% formamide/2x SSC; 0.2x SSC)
-
DAPI counterstain solution
-
Antifade mounting medium
-
Coverslips and rubber cement
Procedure:
-
Probe Preparation: Dilute 30-100 ng of the purified Cy3-labeled probe into 10-15 µL of hybridization buffer per slide.
-
Denaturation: Denature the probe mixture at 75-80°C for 5 minutes, then immediately place on ice to prevent re-annealing.
-
Sample Preparation & Hybridization:
-
Apply the denatured probe solution to the target area on the slide.
-
Cover with a coverslip, avoiding air bubbles, and seal the edges with rubber cement.
-
Place the slide on a hot plate or in a thermocycler to denature the sample DNA at 80°C for 2-5 minutes.
-
Transfer the slides to a humidified chamber and incubate at 37°C overnight for hybridization.
-
-
Post-Hybridization Washes:
-
Carefully remove the rubber cement and coverslip.
-
Wash the slide in 50% formamide / 2x SSC at 45°C for 15 minutes.
-
Wash in 0.2x SSC at 63°C for 15 minutes.
-
Wash in 2x SSC at 45°C for 5 minutes.
-
-
Counterstaining and Mounting:
-
Stain the slide with a DAPI solution (e.g., 1 µg/mL in 2x SSC) for 5 minutes at room temperature in the dark.
-
Briefly rinse with PBS.
-
Mount a clean coverslip using an antifade mounting medium.
-
-
Imaging: Visualize the results using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation/Emission: ~550/570 nm) and DAPI (Excitation/Emission: ~360/460 nm).
Mandatory Visualizations
Caption: Workflow for generating Cy3-labeled FISH probes using click chemistry.
Caption: Step-by-step workflow for a typical FISH experiment.
References
Application Note: Streamlined Cy3-YNE Labeling via Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, efficient, and specific.[1][2] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[3][4][5] This bioorthogonal reaction, meaning it does not interfere with native biological processes, has become an invaluable tool for labeling and modifying biomolecules in complex environments. This application note provides a detailed, step-by-step protocol for the labeling of azide-modified molecules with a Cy3-alkyne (Cy3-YNE) probe. The protocol is designed to be robust and adaptable for a variety of research applications, from fluorescence microscopy to flow cytometry.
Principle of the Reaction
The CuAAC reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from the reaction of a terminal alkyne (in this case, this compound) and an azide-functionalized molecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. To improve the efficiency and prevent the oxidation of the Cu(I) catalyst, a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed. The high efficiency and specificity of this reaction allow for quantitative labeling of target molecules.
Materials and Reagents
-
Azide-modified molecule of interest (e.g., protein, nucleic acid, small molecule)
-
This compound (or other alkyne-functionalized fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS) or other appropriate buffer (pH 7.0-8.0)
-
Purification supplies (e.g., size-exclusion chromatography columns, dialysis cassettes, or reagents for precipitation)
Experimental Protocol
This protocol is a general guideline and may require optimization for specific applications.
Reagent Preparation
-
Azide-Modified Molecule: Dissolve the azide-functionalized molecule in an appropriate buffer (e.g., PBS) to a final concentration of 1-10 mg/mL.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Store protected from light at -20°C.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution in deionized water.
-
THPTA Stock Solution: Prepare a 200 mM stock solution in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh for each experiment.
Click Chemistry Reaction
The following steps should be performed sequentially.
-
Combine Reactants: In a microcentrifuge tube, combine the azide-modified molecule and the this compound stock solution. The molar ratio of this compound to the azide-modified molecule can range from 1.2 to 10-fold molar excess. Gently mix.
-
Prepare Catalyst Premix: In a separate tube, prepare the Cu(I)-THPTA catalyst complex.
-
Add the required volume of the 100 mM CuSO₄ stock solution.
-
Add 2 molar equivalents of the 200 mM THPTA stock solution relative to the CuSO₄.
-
Vortex briefly and let it stand for 2-3 minutes to allow for complex formation.
-
-
Add Catalyst: Add the Cu(I)-THPTA premix to the reaction mixture containing the azide and alkyne. The final concentration of the copper catalyst is typically in the range of 1-5 mM.
-
Initiate the Reaction: Add the freshly prepared 100 mM sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be 5-10 times the concentration of the copper catalyst.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for 12-24 hours. Reaction progress can be monitored by techniques such as SDS-PAGE (for proteins) or HPLC.
Purification of the Labeled Product
It is crucial to remove unreacted this compound and the copper catalyst after the reaction.
-
For Proteins: Use size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
For Nucleic Acids: Ethanol or acetone precipitation can be effective.
-
For Small Molecules: Purification can be achieved using column chromatography or HPLC.
Quantitative Data Summary
The following table provides a summary of recommended concentrations and ratios for the this compound click chemistry protocol. These values may require optimization for specific experimental setups.
| Parameter | Recommended Range | Notes |
| Molar Ratio of this compound to Azide-Molecule | 1.2:1 to 10:1 | Higher excess may be needed for dilute samples or less reactive azides. |
| Final Concentration of Copper Catalyst | 1 - 5 mM | Higher concentrations can increase reaction speed but may also lead to protein precipitation. |
| Molar Ratio of THPTA to CuSO₄ | 2:1 to 5:1 | A higher ratio helps to stabilize the Cu(I) catalyst. |
| Final Concentration of Sodium Ascorbate | 5 - 50 mM | Should be in excess of the copper catalyst to maintain a reducing environment. |
| Reaction Time | 1 - 4 hours (Room Temp) or 12 - 24 hours (4°C) | Monitor reaction progress to determine the optimal time. |
| pH | 7.0 - 8.0 | The reaction is generally tolerant of a pH range from 4 to 11. |
Visualizing the Workflow and Reaction
To aid in understanding the experimental process and the underlying chemistry, the following diagrams have been generated.
Caption: Experimental workflow for this compound click chemistry labeling.
Caption: Chemical principle of CuAAC for this compound labeling.
Troubleshooting
-
Low Labeling Efficiency:
-
Increase the molar excess of this compound.
-
Ensure the sodium ascorbate solution is freshly prepared.
-
Optimize the catalyst concentration.
-
Confirm the presence and reactivity of the azide and alkyne functional groups.
-
-
Protein Precipitation:
-
Reduce the concentration of the copper catalyst.
-
Perform the reaction at 4°C.
-
Ensure the buffer conditions are optimal for the protein's stability.
-
-
High Background Signal:
-
Ensure thorough purification to remove all unreacted this compound.
-
Consider using a lower concentration of the fluorescent probe.
-
Conclusion
The copper-catalyzed azide-alkyne cycloaddition provides a highly efficient and specific method for labeling azide-modified molecules with this compound. The protocol outlined in this application note is a reliable starting point for a wide range of applications in research and drug development. By carefully controlling the reaction conditions and ensuring proper purification, researchers can achieve robust and reproducible labeling of their molecules of interest for downstream analysis.
References
Application Notes and Protocols for Cy3-YNE in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-YNE is a powerful fluorescent probe designed for the specific labeling of biomolecules in living cells. This reagent comprises the bright and photostable cyanine 3 (Cy3) dye functionalized with a terminal alkyne group (-YNE). This alkyne moiety enables covalent attachment to azide-modified target molecules via copper-catalyzed or copper-free click chemistry, offering a highly selective and bioorthogonal method for fluorescently labeling proteins, glycans, and nucleic acids in their native cellular environment. These application notes provide detailed protocols and technical data to guide researchers in utilizing this compound for dynamic live-cell imaging studies.
Principle of Labeling
The core technology behind the application of this compound is the azide-alkyne cycloaddition, a cornerstone of click chemistry. This bioorthogonal reaction allows for the formation of a stable triazole linkage between the alkyne on this compound and an azide group introduced into a target biomolecule. There are two primary approaches for introducing the azide:
-
Metabolic Labeling: Cells are cultured with a metabolic precursor containing an azide group. For example, an amino acid analog like L-azidohomoalanine (AHA) can be incorporated into newly synthesized proteins, or an azido-sugar such as peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) can be integrated into glycans.
-
Genetic Code Expansion: Unnatural amino acids (uAAs) containing an azide group can be site-specifically incorporated into a protein of interest using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Once the azide is incorporated, the cells are treated with this compound, which reacts specifically with the azide-tagged biomolecules, allowing for their visualization by fluorescence microscopy. For live-cell imaging, copper-free click chemistry methods are highly recommended to avoid cellular toxicity associated with copper catalysts.
Data Presentation
Photophysical Properties of Cy3
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | [1] |
| Emission Maximum (λem) | ~570 nm | [1] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (in aqueous solution) | ~0.1-0.3 | [3][4] |
| Photostability | Good, but susceptible to photobleaching under intense illumination |
Comparative Performance in Live-Cell Imaging (Representative Data)
| Parameter | This compound Labeling | Genetically Encoded Reporter (e.g., GFP) | Notes |
| Labeling Specificity | High (Bioorthogonal) | High (Genetic fusion) | Click chemistry offers targeting of non-protein biomolecules. |
| Label Size | Small Molecule | Large Protein (~27 kDa) | Smaller labels are less likely to perturb protein function. |
| Brightness | High | Moderate | Cy3 is a bright organic dye. |
| Photostability | Moderate to Good | Variable (can be prone to photobleaching) | Photostability can be enhanced with antifade reagents. |
| Labeling Time | Minutes to hours | Hours to days (for expression) | Click reaction is rapid once the azide is incorporated. |
| Signal-to-Noise Ratio | Generally High | Can be affected by autofluorescence | Low background due to bioorthogonal nature of the reaction. |
Experimental Protocols
Protocol 1: Metabolic Labeling and Copper-Free Click Reaction for Live-Cell Imaging of Newly Synthesized Proteins
This protocol describes the labeling of nascent proteins in live cells using AHA, an azide-containing methionine analog, followed by a strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne-modified Cy3 dye. While this compound is designed for copper-catalyzed reactions, for copper-free approaches, a pre-reaction to conjugate this compound to a DBCO-linker or using a commercially available Cy3-DBCO is necessary. This protocol assumes the use of a Cy3-DBCO reagent.
Materials:
-
Cells of interest cultured on glass-bottom dishes suitable for microscopy
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Cy3-DBCO (or other strained alkyne-Cy3 conjugate)
-
Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)
-
Fluorescence microscope with appropriate filter sets for Cy3 (e.g., Ex: 540-550 nm, Em: 560-580 nm)
Procedure:
-
Metabolic Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Replace the normal growth medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium supplemented with 25-50 µM AHA.
-
Incubate the cells for 4-24 hours to allow for incorporation of AHA into newly synthesized proteins. The optimal time will depend on the protein turnover rate and cell type.
-
-
Copper-Free Click Reaction:
-
Prepare a stock solution of Cy3-DBCO in DMSO (e.g., 1-10 mM).
-
Wash the cells twice with pre-warmed live-cell imaging buffer to remove unincorporated AHA.
-
Dilute the Cy3-DBCO stock solution in pre-warmed live-cell imaging buffer to a final concentration of 1-10 µM.
-
Add the Cy3-DBCO labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye.
-
Replace the final wash with fresh live-cell imaging buffer.
-
Image the cells on a fluorescence microscope using a Cy3 filter set. Acquire images using minimal laser power and exposure time to reduce phototoxicity and photobleaching.
-
Visualizations
Experimental Workflow: Protein Labeling and Imaging
Signaling Pathway: EGFR Endocytosis and Trafficking
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Upon binding to its ligand, EGF, the receptor dimerizes, autophosphorylates, and initiates downstream signaling cascades. The activated receptor is then internalized via endocytosis and trafficked through the endosomal pathway for either recycling back to the plasma membrane or degradation in the lysosome. This compound can be used to study the dynamics of EGFR trafficking by labeling the receptor at different stages of its lifecycle.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | Inefficient metabolic labeling. | Optimize AHA concentration and incubation time. Ensure methionine is fully depleted. |
| Inefficient click reaction. | Ensure Cy3-DBCO is not degraded; store properly. Optimize dye concentration and incubation time. | |
| Photobleaching. | Reduce laser power and exposure time. Use an antifade reagent in the imaging medium. | |
| High background fluorescence | Incomplete removal of unbound dye. | Increase the number and duration of washing steps. |
| Non-specific binding of the dye. | Include a blocking step with BSA before adding the dye. Reduce dye concentration. | |
| Cell toxicity | Copper catalyst (if used). | Switch to a copper-free click chemistry method (e.g., SPAAC with DBCO). |
| High concentration of labeling reagents. | Titrate down the concentrations of AHA and Cy3-DBCO to the lowest effective level. | |
| Phototoxicity. | Minimize light exposure by using the lowest possible laser power and acquiring images only when necessary. |
Data Analysis Workflow
A typical data analysis workflow for images acquired using this compound involves several steps to extract quantitative information about the labeled biomolecules.
Key Analysis Steps:
-
Image Pre-processing: Raw images are corrected for background fluorescence and noise to improve the accuracy of subsequent analysis.
-
Segmentation: Cells and/or fluorescently labeled particles are identified and outlined to define regions of interest (ROIs).
-
Feature Extraction: Quantitative measurements such as fluorescence intensity, size, and shape are extracted from the segmented objects.
-
Tracking: For time-lapse imaging, the movement of individual particles or labeled structures is tracked over time to determine trajectories, velocities, and diffusion coefficients.
-
Quantitative Analysis: The extracted data is used to perform quantitative analyses such as measuring the extent of colocalization with other fluorescent markers, determining the kinetics of protein trafficking and endocytosis, or monitoring changes in fluorescence intensity as a readout for signaling events.
Conclusion
This compound, in conjunction with bioorthogonal click chemistry, provides a versatile and powerful tool for the fluorescent labeling and imaging of biomolecules in living cells. The high selectivity, brightness, and relatively small size of the label make it an excellent choice for studying dynamic cellular processes with minimal perturbation. By following the detailed protocols and considering the troubleshooting advice provided, researchers can effectively employ this compound to gain new insights into the complex molecular mechanisms of the cell.
References
Application Notes and Protocols for Cy3-YNE Labeling of Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and the development of therapeutic agents. The cyanine dye, Cy3, is a bright, orange-fluorescent dye favored for its photostability and high quantum yield. This document provides detailed application notes and protocols for the labeling of azide-modified oligonucleotides with Cy3-YNE (Sulfo-Cyanine3-alkyne) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method offers high efficiency, specificity, and reliability for covalently attaching Cy3 to oligonucleotides.[1]
These protocols and notes are intended to guide researchers, scientists, and drug development professionals in the successful preparation, purification, and application of Cy3-labeled oligonucleotides for various downstream applications, including Fluorescence in situ Hybridization (FISH) and in vivo imaging studies.
Physicochemical and Spectral Properties of Cy3
Quantitative data for Cy3 are summarized in the table below for easy reference.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~550-554 nm | Optimal for excitation with a 532 nm laser line.[2] |
| Emission Maximum (λem) | ~568-570 nm | Emits in the orange-red region of the visible spectrum.[2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | At λex in aqueous solution. |
| Quantum Yield (Φ) | ~0.24 | For Cy3-labeled DNA in the absence of metallic particles. The quantum yield can be influenced by the local environment and attachment site. |
| Recommended Purification Method | HPLC | High-Performance Liquid Chromatography is recommended for separating the labeled oligonucleotide from unreacted dye and oligonucleotide.[2] |
| Storage Conditions | -20°C to -70°C | Labeled oligonucleotides should be stored in the dark, preferably in a slightly basic buffer (e.g., TE buffer, pH 8.0), and protected from light to prevent photobleaching. |
Experimental Protocols
Protocol 1: this compound Labeling of Azide-Modified Oligonucleotides via CuAAC (Click Chemistry)
This protocol details the procedure for conjugating this compound to an azide-modified oligonucleotide.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
5 mM Ascorbic Acid solution (freshly prepared)
-
10 mM Copper(II)-TBTA (Tris(benzyltriazolylmethyl)amine) complex in 55% DMSO
-
Nuclease-free water
-
Inert gas (Argon or Nitrogen)
-
Reagents for purification (e.g., HPLC-grade solvents, desalting columns, or precipitation reagents)
Experimental Workflow:
Caption: Workflow for this compound labeling of oligonucleotides.
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the azide-modified oligonucleotide in nuclease-free water in a microcentrifuge tube. Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M. Add DMSO to a final concentration of 50% (v/v) and vortex to mix.
-
Add this compound: Add the 10 mM this compound stock solution to the oligonucleotide solution. The molar ratio of this compound to oligonucleotide may need to be optimized, but a 1.5 to 5-fold molar excess of the dye is a good starting point.[3] Vortex briefly.
-
Add Ascorbic Acid: Add the freshly prepared 5 mM ascorbic acid solution to the reaction mixture to a final concentration of 0.5 mM. Vortex briefly.
-
Degassing: Degas the solution by bubbling a gentle stream of inert gas (argon or nitrogen) through the mixture for 30-60 seconds. This is critical to prevent the oxidation of the Cu(I) catalyst.
-
Add Catalyst: Add the 10 mM Cu(II)-TBTA stock solution to the reaction mixture to a final concentration of 0.5 mM.
-
Final Degassing and Incubation: Flush the headspace of the tube with the inert gas, cap it tightly, and vortex thoroughly. Incubate the reaction at room temperature overnight in the dark.
-
Purification: After incubation, the labeled oligonucleotide should be purified to remove excess dye and unreacted starting materials. High-performance liquid chromatography (HPLC) is the recommended method. Alternatively, precipitation followed by polyacrylamide gel electrophoresis (PAGE) can be used.
Protocol 2: Quality Control of Cy3-Labeled Oligonucleotides
Accurate characterization of the labeled oligonucleotide is crucial for downstream applications.
Materials:
-
Purified Cy3-labeled oligonucleotide
-
Nuclease-free water or appropriate buffer
-
UV-Vis spectrophotometer
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
HPLC system
Procedure:
-
UV-Vis Spectroscopy:
-
Resuspend the purified and lyophilized Cy3-labeled oligonucleotide in nuclease-free water or buffer.
-
Measure the absorbance at 260 nm (for the oligonucleotide) and ~552 nm (for Cy3).
-
The concentration of the oligonucleotide and the dye can be calculated using the Beer-Lambert law (A = εcl). The molar extinction coefficient for Cy3 at its absorbance maximum is approximately 150,000 M⁻¹cm⁻¹.
-
The degree of labeling (DOL) can be estimated from the ratio of the dye concentration to the oligonucleotide concentration.
-
-
Mass Spectrometry:
-
Analyze the purified product by mass spectrometry to confirm the covalent attachment of the this compound moiety to the oligonucleotide. The expected mass will be the sum of the mass of the oligonucleotide and the mass of the this compound minus the mass of N₂ lost from the azide.
-
-
HPLC Analysis:
-
Analytical HPLC can be used to assess the purity of the labeled oligonucleotide. A successful labeling and purification will result in a single major peak that absorbs at both 260 nm and 552 nm.
-
Application Notes
Application 1: Fluorescence in situ Hybridization (FISH)
Cy3-labeled oligonucleotides are widely used as probes in FISH experiments to detect and visualize specific DNA or RNA sequences within cells and tissues.
Experimental Workflow for FISH:
References
Application Notes: Utilizing Cy3-YNE for Advanced Immunofluorescence Imaging via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-YNE, an alkyne-modified cyanine 3 fluorophore, offers a powerful and versatile tool for the fluorescent labeling of biomolecules in immunofluorescence (IF) applications. This bright, orange-fluorescent dye, in conjunction with click chemistry, enables a highly specific and efficient method for tagging antibodies and other probes. The bioorthogonal nature of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction ensures that the labeling occurs only between the alkyne-modified Cy3 and an azide-modified target, minimizing background and off-target binding.[1] This technique is particularly advantageous for multiplexing experiments and for achieving high-density labeling necessary for super-resolution microscopy.[2]
Principle of Application
The core of this application lies in a two-step labeling strategy. First, a primary or secondary antibody is functionalized with an azide group. Subsequently, the alkyne-bearing this compound is covalently attached to the azide-modified antibody through a click reaction. This method provides a robust and modular approach to fluorescent labeling, allowing for consistent and reproducible results. The resulting triazole linkage is highly stable, ensuring that the fluorescent signal remains associated with the target molecule throughout the imaging process.[3]
Advantages of this compound in Click Chemistry-Mediated Immunofluorescence
-
High Specificity and Bioorthogonality: The click reaction is highly specific and does not interfere with biological processes, leading to low background signal.[1][4]
-
Bright and Photostable Signal: Cy3 is a bright and relatively photostable fluorophore, making it suitable for demanding imaging applications. Attachment to macromolecules can further enhance its fluorescence quantum yield.
-
Versatility and Modularity: The click chemistry approach allows for the easy labeling of a wide range of azide-modified biomolecules with this compound.
-
Suitability for Multiplexing: The distinct spectral properties of Cy3 allow for its use in combination with other fluorophores for multi-color imaging.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Cy3 relevant to immunofluorescence applications. Please note that specific values can vary depending on the experimental conditions and the molecular environment of the dye.
| Parameter | Value | Source(s) |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Recommended Laser Line | 532 nm or 561 nm | |
| Recommended Filter Set | TRITC (tetramethylrhodamine) | |
| Signal-to-Noise (S/N) Ratio | High (Sulfo-Cy3 azide provides excellent S/N ratios) | |
| Photostability | Moderate to High (can be enhanced by encapsulation or proximity to metallic nanoparticles) | |
| Fluorescence Quantum Yield | ~0.15 - 0.30 (can increase upon binding to proteins) |
Experimental Workflow for this compound Immunofluorescence
The following diagram illustrates the general workflow for an indirect immunofluorescence experiment utilizing this compound and click chemistry.
Caption: Workflow for indirect immunofluorescence using this compound and click chemistry.
Detailed Experimental Protocols
Protocol 1: Indirect Immunofluorescence with this compound Click Chemistry
This protocol describes the labeling of a target protein using a primary antibody, an azide-modified secondary antibody, and subsequent click reaction with this compound.
Materials:
-
Cells cultured on coverslips or tissue sections
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody specific to the target protein
-
Azide-modified secondary antibody
-
This compound
-
Click Reaction Cocktail Components:
-
Copper (II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation and Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate with Permeabilization Buffer for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the samples with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Dilute the azide-modified secondary antibody in Blocking Buffer.
-
Incubate the samples with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For a final volume of 500 µL, mix the components in the following order:
-
445 µL PBS
-
10 µL of 50 mM CuSO4
-
25 µL of 100 mM THPTA
-
10 µL of 2.5 mM this compound in DMSO
-
10 µL of 500 mM freshly prepared Sodium Ascorbate
-
-
Incubate the samples with the Click Reaction Cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~555 nm, Emission: ~570 nm) and the counterstain.
-
Logical Relationship of Click Chemistry Components
The following diagram illustrates the components and their roles in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Key components of the CuAAC reaction for this compound labeling.
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize antibody concentrations.
-
Ensure thorough washing steps.
-
Use a copper chelator in the final wash steps to remove residual copper.
-
-
Weak or No Signal:
-
Confirm the activity of the click chemistry reagents, especially the sodium ascorbate which should be freshly prepared.
-
Increase incubation times for antibodies or the click reaction.
-
Optimize the concentration of this compound.
-
Ensure the azide modification of the antibody was successful.
-
-
Photobleaching:
-
Use an antifade mounting medium.
-
Minimize exposure to excitation light.
-
Use a more photostable variant of Cy3 if available.
-
Conclusion
The use of this compound in combination with click chemistry provides a robust and highly specific method for immunofluorescence labeling. This approach offers significant advantages in terms of signal-to-noise ratio and versatility, making it a valuable tool for a wide range of research and drug development applications, from cellular imaging to high-content screening.
References
Application Notes: Cy3-Azide Click Chemistry Protocol for Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly specific method for labeling biomolecules in complex biological samples.[1][2][3][4] This application note provides a detailed protocol for the use of a Cy3-azide probe in conjunction with an alkyne-modified metabolic precursor for the detection and quantification of cellular processes by flow cytometry. The protocol is exemplified by the widely used 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay for measuring DNA synthesis and cell proliferation.[5] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA by proliferating cells. Subsequent detection with a fluorescent azide, such as Cy3-azide, via a click reaction allows for the sensitive and specific identification of cells in the S-phase of the cell cycle. This method presents a significant improvement over traditional BrdU-based proliferation assays by eliminating the need for harsh DNA denaturation, thereby preserving cell morphology and epitope integrity for multi-parameter analysis.
Principle of the Assay
The workflow is based on a two-step process. First, cells are incubated with an alkyne-containing metabolic label, such as EdU. This label is incorporated into the biomolecule of interest (e.g., DNA). Following fixation and permeabilization, a click reaction is performed using a Cy3-azide, which covalently attaches the fluorescent dye to the incorporated alkyne. The resulting fluorescent signal in individual cells is then quantified using flow cytometry.
Data Presentation
Table 1: Reagent Preparation
| Reagent | Stock Concentration | Working Concentration | Preparation |
| EdU (5-ethynyl-2'-deoxyuridine) | 10 mM in DMSO | 10 µM | Dilute 1:1000 in cell culture medium. |
| Click-iT® Fixative (4% Paraformaldehyde in PBS) | 4% | 4% | Ready to use. |
| 10X Click-iT® Saponin-based Permeabilization and Wash Reagent | 10X | 1X | Dilute 1:10 in 1% BSA in PBS. |
| CuSO₄ (Copper Sulfate) | 100 mM | 4 mM | Dilute from stock solution in the Click-iT® reaction cocktail. |
| Cy3-Azide | 1-10 mM in DMSO | 1-10 µM | Dilute from stock solution in the Click-iT® reaction cocktail. |
| Click-iT® EdU Buffer Additive | Powder | 1X | Dissolve in deionized water to make a stock solution, then dilute for the final reaction cocktail. |
Table 2: Experimental Parameters
| Step | Parameter | Value | Notes |
| Cell Seeding Density | Cells/mL | 1 x 10⁶ cells/mL | Optimal density may vary by cell type. |
| EdU Labeling | Incubation Time | 1-2 hours | Can be optimized based on cell proliferation rate. |
| Fixation | Incubation Time | 15 minutes | At room temperature, protected from light. |
| Permeabilization | Incubation Time | 15 minutes | At room temperature. |
| Click Reaction | Incubation Time | 30 minutes | At room temperature, protected from light. |
| Flow Cytometry Acquisition | Flow Rate | Low | To ensure optimal signal resolution. |
| Signal Detection | Logarithmic Amplification | For the fluorescent signal from Cy3. | |
| Linear Amplification | For DNA content stains (e.g., DAPI, PI). |
Experimental Protocols
Materials
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Cells of interest
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Complete cell culture medium
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EdU (5-ethynyl-2'-deoxyuridine)
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Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS)
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Bovine serum albumin (BSA)
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Click-iT® Fixative (or 4% paraformaldehyde in PBS)
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Click-iT® Saponin-based Permeabilization and Wash Reagent
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Cy3-Azide
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Click-iT® EdU Buffer Additive
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CuSO₄ (Copper Sulfate) solution
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Deionized water
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Flow cytometry tubes
Protocol
1. EdU Labeling of Cells
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Prepare a 10 µM working solution of EdU in complete cell culture medium.
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Add the EdU-containing medium to your cells and incubate for 1-2 hours under standard cell culture conditions. The optimal incubation time may need to be determined empirically for each cell type.
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Harvest the cells and wash once with 3 mL of 1% BSA in PBS.
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Centrifuge at 500 x g for 5 minutes and discard the supernatant.
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Resuspend the cell pellet in 1% BSA in PBS.
2. Fixation and Permeabilization
-
Transfer 100 µL of the cell suspension (approximately 1 x 10⁶ cells) to a flow cytometry tube.
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Add 100 µL of Click-iT® Fixative, mix well, and incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells with 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant.
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Resuspend the cell pellet in 100 µL of 1X Click-iT® Saponin-based Permeabilization and Wash Reagent. Incubate for 15 minutes at room temperature.
3. Click Reaction
-
Prepare the Click-iT® reaction cocktail immediately before use. For each sample, mix the following components in order:
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Deionized Water
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Click-iT® EdU Buffer Additive
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CuSO₄
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Cy3-Azide
-
-
Add 0.5 mL of the Click-iT® reaction cocktail to each tube of permeabilized cells and mix well.
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Incubate for 30 minutes at room temperature, protected from light.
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Wash the cells once with 3 mL of 1X Click-iT® Saponin-based Permeabilization and Wash Reagent.
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Centrifuge, discard the supernatant, and resuspend the cells in 500 µL of the same wash reagent.
4. (Optional) DNA Staining for Cell Cycle Analysis
-
For cell cycle analysis, a DNA stain such as DAPI or Propidium Iodide (PI) can be added.
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Incubate as recommended for the specific DNA stain.
5. Flow Cytometry Analysis
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Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for Cy3 (Excitation: ~550 nm / Emission: ~570 nm) and any additional stains.
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Use a low flow rate for acquisition to ensure data quality.
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Use logarithmic scaling for the Cy3 fluorescence channel and linear scaling for the DNA content channel.
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Gate on single cells and analyze the percentage of Cy3-positive cells to determine the proportion of cells in S-phase.
Visualizations
Caption: Experimental workflow for Cy3-Azide click chemistry for flow cytometry.
Caption: Click chemistry reaction for fluorescently labeling alkyne-modified biomolecules.
References
- 1. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Cy3-YNE Peptide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the fluorescent labeling of peptides using Cy3-YNE. This compound is a bright, orange-fluorescent dye functionalized with a terminal alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified molecules through a highly efficient and specific bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry". This method is characterized by its high yield, selectivity, and compatibility with a wide range of biomolecules and reaction conditions, making it an ideal choice for labeling peptides for various downstream applications.
Fluorescently labeled peptides are invaluable tools in biomedical research and drug development. They are utilized in a variety of applications, including fluorescence microscopy, flow cytometry, fluorescence resonance energy transfer (FRET) assays, and in vivo imaging to study peptide-protein interactions, enzyme activity, and cellular uptake.
Key Properties of Cy3
The cyanine dye Cy3 is favored for its robust photophysical properties, which are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield | High | |
| Color | Bright Orange | |
| pH Sensitivity | Relatively insensitive in the physiological range |
Experimental Workflow for this compound Peptide Labeling
The overall process for labeling a peptide with this compound involves the synthesis or acquisition of an azide-modified peptide, the CuAAC reaction, purification of the labeled peptide, and characterization to confirm successful conjugation.
Revolutionizing In Situ Hybridization: A Detailed Protocol for Cy3-YNE Labeling
FOR IMMEDIATE RELEASE
Advanced Application Notes for Enhanced In Situ Visualization
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Cy3-YNE in in situ hybridization (ISH) protocols. This innovative method utilizes bioorthogonal click chemistry to achieve highly specific and efficient fluorescent labeling of nucleic acid targets within fixed cells and tissues. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms the core of this technique, enabling the covalent ligation of an alkyne-modified probe to an azide-functionalized fluorescent dye, such as Cy3. This approach offers significant advantages over traditional methods, including improved signal-to-noise ratios and the flexibility to use smaller, more accessible probes.
Principle of the Method
The this compound ISH protocol is a two-step process. First, an oligonucleotide probe modified with an azide group is hybridized to the target RNA or DNA sequence within the cell or tissue. Following hybridization and stringent washes to remove unbound probes, a "click" reaction is performed in situ. This involves the introduction of a reaction cocktail containing this compound (a Cy3 fluorophore with a terminal alkyne), a copper (I) source, a reducing agent, and a copper-stabilizing ligand. The Cu(I) catalyzes the specific cycloaddition reaction between the probe's azide and the this compound's alkyne, resulting in a stable, fluorescently labeled target.
Quantitative Data Summary
For optimal results and reproducibility, the concentrations of key reagents in the in situ click reaction cocktail are critical. The following table provides recommended starting concentrations, which may require further optimization depending on the specific cell type, tissue, and target abundance.
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Cy3-Azide | 1 mM in DMSO | 1-10 µM | Fluorescent reporter that "clicks" to the alkyne probe |
| Copper (II) Sulfate (CuSO₄) | 100 mM in H₂O | 0.1-1 mM | Source of the catalytic Copper(I) ions |
| Sodium Ascorbate | 500 mM in H₂O | 2.5-5 mM | Reducing agent to convert Cu(II) to the active Cu(I) state |
| Ligand (e.g., THPTA or BTTAA) | 100 mM in H₂O | 1-5 mM | Stabilizes the Cu(I) ion and improves reaction efficiency |
| Alkyne-modified Probe | 100 µM | 1-100 nM | Binds to the target nucleic acid sequence |
Experimental Workflow Diagram
Troubleshooting & Optimization
troubleshooting low Cy3-YNE labeling efficiency
Welcome to the technical support center for Cy3-YNE labeling. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their this compound labeling experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and achieve optimal labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Sulfo-Cyanine3-alkyne) is a fluorescent dye containing an alkyne group. It is used for labeling biomolecules that have been modified to contain an azide group. The labeling reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," which forms a stable triazole linkage between the Cy3 dye and the target molecule.[1] This method is highly specific and efficient for labeling proteins, peptides, and oligonucleotides.
Q2: How should I store and handle this compound?
Proper storage is crucial to maintain the reactivity of the dye.
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Stock Solution: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
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Working Solution: It is recommended to prepare fresh working solutions on the day of the experiment.[1]
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General Handling: Protect the dye from light to prevent photobleaching.[1][2] Equilibrate the vial to room temperature before opening to avoid moisture condensation, which can lead to hydrolysis and inactivation of the dye.
Q3: Is this compound cell-permeable?
The cell permeability of alkyne probes can vary. Sulfo-Cy3-YNE, due to the presence of sulfonate groups, is water-soluble which can limit its passive diffusion across live cell membranes. For intracellular labeling in live cells, optimization of incubation time, concentration, or the use of a mild permeabilizing agent may be necessary. For fixed and permeabilized cells, the probe can more readily access intracellular targets.
Q4: What are the critical components of the CuAAC "click" reaction?
A successful CuAAC reaction requires several key components:
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Azide-modified biomolecule: The target to be labeled.
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Alkyne-containing dye (this compound): The fluorescent reporter.
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Copper(I) catalyst: This is the catalyst for the cycloaddition. It is often generated in situ from a Copper(II) source like copper(II) sulfate (CuSO₄).
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Reducing agent: A reducing agent, most commonly sodium ascorbate, is used to reduce Cu(II) to the active Cu(I) state and protect it from oxidation.
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Copper-chelating ligand: A ligand, such as THPTA (Tris(hydroxypropyl)triazolylmethyl)amine), is used to stabilize the Cu(I) catalyst and improve reaction efficiency.
Troubleshooting Guide: Low Labeling Efficiency
This guide addresses the common problem of low or no fluorescent signal after a this compound labeling experiment.
Issue 1: No or Very Faint Fluorescent Signal
This could indicate a complete failure or very low efficiency of the labeling reaction. Follow these steps to diagnose the problem.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Reagents | 1. Verify this compound Integrity: Ensure the dye has been stored correctly at -20°C or -80°C, protected from light and moisture. Consider using a fresh vial of the dye. 2. Check Copper Source: Use a fresh solution of copper(II) sulfate. 3. Check Reducing Agent: Sodium ascorbate solutions are prone to oxidation. Prepare a fresh stock solution for each experiment. |
| Suboptimal Reaction Conditions | 1. Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or other chelating agents that can interfere with the copper catalyst. Recommended buffers include phosphate, carbonate, or HEPES in the pH range of 6.5-8.0. 2. pH: Ensure the reaction pH is within the optimal range for the CuAAC reaction. 3. Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen. While not always necessary for all protocols, degassing the buffer can sometimes improve results. |
| Incorrect Reagent Concentrations | 1. Copper Concentration: The optimal copper concentration is typically between 50 and 100 µM. 2. Ligand-to-Copper Ratio: Use at least five equivalents of a ligand like THPTA relative to the amount of copper to stabilize the catalyst. 3. Sodium Ascorbate Concentration: The concentration of sodium ascorbate should be sufficient to maintain the copper in its Cu(I) state. Concentrations of 1 mM or higher are often used. |
| Low Incorporation of Azide into Biomolecule | 1. Verify Azide Incorporation: Before proceeding with fluorescence labeling, confirm the successful incorporation of the azide group into your target biomolecule using an alternative method if possible (e.g., mass spectrometry). 2. Optimize Metabolic Labeling: If using metabolic labeling to introduce the azide, ensure optimal concentration and incubation time of the azide-modified precursor. |
Issue 2: Weak Signal with High Background
In this scenario, the labeling may be occurring, but non-specific binding of the dye or other issues are obscuring the signal.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps & Recommendations |
| Non-specific Dye Binding | 1. Reduce Dye Concentration: Titrate the this compound concentration to the lowest level that provides a specific signal. 2. Increase Wash Steps: After the labeling reaction, increase the number and duration of wash steps with an appropriate buffer (e.g., PBS with a mild non-ionic detergent for fixed cells). 3. Include a Blocking Step: For fixed-cell imaging, pre-incubate the cells with a blocking buffer (e.g., PBS with BSA) to reduce non-specific binding sites. |
| Residual Unreacted Dye | 1. Purification: Ensure that the labeled biomolecule is thoroughly purified from unreacted this compound. Methods like size-exclusion chromatography, dialysis, or spin columns can be effective. 2. Purity Check: Analyze the purified product by SDS-PAGE and in-gel fluorescence scanning. A band at a very low molecular weight indicates the presence of free dye, necessitating further purification. |
Issue 3: Signal Appears Weaker Than Expected (Fluorescence Quenching)
Even with successful conjugation, the fluorescent signal can be weak.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps & Recommendations |
| Over-labeling | Attaching too many Cy3 molecules in close proximity can lead to self-quenching and a reduced overall fluorescent signal. To address this, reduce the molar ratio of this compound to your target biomolecule in the labeling reaction. |
| Environmental Effects | The fluorescence of Cy3 can be sensitive to its local micro-environment on the biomolecule. Conjugation near certain amino acid residues (e.g., tryptophan) can cause quenching. This is an intrinsic property that may be difficult to alter. |
| Photobleaching | Cy3 is a relatively photostable dye, but prolonged exposure to excitation light can still cause photobleaching. Minimize light exposure during incubation and imaging. Use an anti-fade mounting medium for microscopy. |
Experimental Protocols
Protocol 1: General this compound Labeling of an Azide-Modified Protein
This protocol provides a starting point for the CuAAC reaction. Optimal conditions may vary depending on the specific protein and experimental setup.
Materials:
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Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
This compound
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Anhydrous DMSO
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Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
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THPTA ligand solution (e.g., 100 mM in water)
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Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
Prepare Reagents:
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Prepare a stock solution of this compound (e.g., 10 mM in anhydrous DMSO).
-
Freshly prepare the Sodium Ascorbate solution.
-
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:
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Azide-modified protein (to a final concentration of 1-10 mg/mL)
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This compound (to a final concentration of 100-200 µM)
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CuSO₄ (to a final concentration of 100 µM)
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THPTA (to a final concentration of 500 µM)
-
-
Initiate the Reaction: Add Sodium Ascorbate to a final concentration of 1-2 mM. Mix gently but thoroughly.
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Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
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Purification: Remove the unreacted this compound and reaction components using a desalting column, dialysis, or spin filtration.
Protocol 2: Troubleshooting Control Reaction
To test the integrity of your click chemistry reagents, perform a control reaction with a small molecule azide and alkyne.
Materials:
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A simple azide (e.g., Azidopropylamine)
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A simple alkyne (e.g., Propargylamine)
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All click chemistry reagents from Protocol 1
Procedure:
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Follow the setup in Protocol 1, substituting the protein and this compound with the small molecule azide and alkyne.
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After incubation, analyze the reaction mixture by a suitable method (e.g., TLC or LC-MS) to confirm the formation of the triazole product. A successful reaction confirms that your copper source, ligand, and reducing agent are active.
Visual Guides
References
Technical Support Center: Troubleshooting Background Fluorescence with Cy3-YNE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background fluorescence when using Cy3-YNE in experimental protocols.
Troubleshooting Guide: Reducing High Background Fluorescence
High background fluorescence can obscure specific signals, leading to difficulties in data interpretation. The following guide provides a systematic approach to identifying and mitigating common causes of high background when working with this compound.
Issue 1: Diffuse Background Fluorescence Across the Entire Sample
A diffuse, uniform background often indicates the presence of unbound this compound molecules or suboptimal reaction and washing conditions.
Possible Causes and Solutions:
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Insufficient Washing: Inadequate removal of unbound this compound is a primary contributor to high background.
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Solution: Increase the number and duration of washing steps. For example, increase from three washes of 5 minutes to five washes of 10-15 minutes. Incorporating a mild detergent, such as 0.1% Tween-20 or Triton X-100, in the wash buffer can also improve the removal of non-specifically bound dye.
-
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Excessive this compound Concentration: Using too high a concentration of the fluorescent alkyne increases the likelihood of non-specific binding.
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Solution: Perform a titration experiment to determine the lowest effective concentration of this compound that provides a strong specific signal without elevating the background. It is recommended to start with the suggested concentration and test 2-fold and 5-fold lower concentrations.
-
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Inadequate Blocking: Failure to block non-specific binding sites can lead to increased background.
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Solution: Introduce a blocking step before the click reaction. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody if one is used in a downstream application.
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Issue 2: Bright, Fluorescent Puncta or Aggregates in the Sample
The appearance of bright, localized spots of fluorescence often points to the precipitation of the this compound probe.
Possible Causes and Solutions:
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This compound Aggregates: The fluorescent probe may form aggregates in the stock solution or the reaction cocktail.
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Solution: Before use, centrifuge the this compound stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully collect the supernatant for your experiment. It is also advisable to prepare the click reaction cocktail immediately before use to minimize the chance of precipitation.
-
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Copper Catalyst Issues: Suboptimal preparation of the copper catalyst can lead to the formation of fluorescent aggregates.
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Solution: Ensure that the copper ligand, such as THPTA, is used at the correct concentration to prevent the precipitation of copper. The click reaction cocktail should be prepared fresh each time.
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Issue 3: High Background in Negative Controls
If significant fluorescence is observed in negative control samples (e.g., cells not labeled with the azide partner), it suggests non-specific binding of the this compound or autofluorescence.
Possible Causes and Solutions:
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Non-Specific Binding of this compound: The dye may be binding to cellular components in a non-covalent manner.
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Solution: Optimize the blocking and washing steps as described in "Issue 1". Consider using a different blocking agent.
-
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Cellular Autofluorescence: Many cell types exhibit endogenous fluorescence, particularly in the green and yellow regions of the spectrum.
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Solution: Before staining, acquire an image of an unstained sample using the Cy3 filter set to assess the level of autofluorescence. If autofluorescence is high, consider using a chemical quenching agent.
-
Quantitative Data Summary
The following table summarizes the impact of various optimization strategies on background fluorescence, providing a quantitative comparison to guide your experimental design.
| Strategy | Parameter Optimized | Typical Quantitative Improvement | Notes |
| Washing | Number and Duration | Increasing washes from 3x5 min to 5x15 min can reduce background by 20-40%. | The inclusion of 0.1% Tween-20 in the wash buffer can further decrease background by 10-15%. |
| Dye Concentration | This compound Titration | Reducing dye concentration from 10 µM to 2 µM can decrease background by over 50% while maintaining a specific signal. | The optimal concentration is cell-type and target-dependent. |
| Blocking | Agent and Duration | Using a blocking agent like 1% BSA for 30 minutes can lower non-specific binding by 30-60%. | The effectiveness of the blocking agent can vary between sample types. |
| Autofluorescence Quenching | Chemical Quenchers | Commercial quenching agents can reduce autofluorescence by up to 80%. | The quenching agent should be tested for any potential impact on the specific Cy3 signal. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol describes a method for determining the optimal working concentration of this compound to maximize the signal-to-noise ratio.
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Cell Preparation: Seed and prepare your cells on coverslips or in plates as per your standard protocol for azide labeling. Include both positive (with azide) and negative (without azide) control groups.
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Prepare this compound Dilutions: Prepare a series of this compound dilutions in your click reaction buffer. A typical starting range is 0.5 µM, 1 µM, 2 µM, 5 µM, and 10 µM.
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Click Reaction: Perform the copper-catalyzed click reaction with the different this compound concentrations on both positive and negative control cells. Incubate for 30-60 minutes at room temperature, protected from light.
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Washing: Wash all samples using a standardized, rigorous washing protocol (e.g., 3 x 10 minutes with PBS containing 0.1% Tween-20).
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Imaging: Acquire images of all samples using identical imaging parameters (e.g., laser power, exposure time, gain).
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Analysis: Quantify the mean fluorescence intensity of the specific signal in the positive controls and the background in the negative controls for each this compound concentration. The optimal concentration will be the one that provides a high specific signal with the lowest background.
Protocol 2: Standard Washing Procedure to Reduce Background
This protocol provides a robust washing procedure to minimize background from unbound this compound.
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Post-Click Reaction Wash 1: Immediately after the click reaction, aspirate the reaction cocktail and wash the cells three times with 1x PBS.
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Detergent Wash: Wash the cells three times for 10 minutes each with a wash buffer containing a mild detergent (e.g., 1x PBS with 0.1% Tween-20) on a gentle shaker.
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Final PBS Wash: Wash the cells two times with 1x PBS to remove any residual detergent.
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Proceed to Imaging: The cells are now ready for counterstaining (e.g., with DAPI) and mounting for imaging.
Visual Guides
Below are diagrams illustrating key experimental workflows and decision-making processes for troubleshooting background fluorescence.
Caption: A decision tree for troubleshooting high background fluorescence.
Caption: A generalized experimental workflow for this compound staining.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence when using this compound?
A1: The main sources of high background fluorescence are:
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Unbound this compound: Excess dye that has not been adequately washed away.
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Non-specific Binding: The this compound molecule binding to cellular components other than the intended azide-labeled target.
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Cellular Autofluorescence: Natural fluorescence from cellular components like NADH and flavins.
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Reagent Aggregation: Precipitation of the this compound dye or the copper catalyst.
Q2: Can the copper catalyst in the click reaction contribute to background fluorescence?
A2: Yes, if the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is not properly optimized, it can contribute to the background. The copper (I) catalyst can facilitate non-specific interactions between terminal alkynes and proteins that do not contain azides. Therefore, using the correct stoichiometry of copper, a stabilizing ligand, and a reducing agent is crucial for minimizing off-target reactions.
Q3: How do I choose the right blocking agent?
A3: The choice of blocking agent can depend on your specific sample and downstream applications.
-
Bovine Serum Albumin (BSA): A common and effective blocking agent for many applications. A 1-3% solution in PBS is a good starting point.
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Normal Serum: Using serum from the same species as your secondary antibody (if applicable) can be very effective at preventing non-specific binding of the antibody.
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Commercial Blocking Buffers: Several optimized commercial blocking buffers are available and may provide better results for particularly challenging samples.
Q4: Can I perform the click reaction in live cells?
A4: While this compound can be used for live-cell imaging, the copper catalyst required for the standard click reaction is cytotoxic. For live-cell applications, it is recommended to use copper-free click chemistry, which employs strained alkynes that react with azides without the need for a copper catalyst.
Q5: My Cy3 signal appears to be fading quickly during imaging. What can I do?
A5: Photobleaching, or the fading of a fluorescent signal upon exposure to light, can be an issue. To minimize photobleaching:
-
Use an anti-fade mounting medium.
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Minimize the exposure time and excitation laser power during image acquisition.
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Acquire images promptly after staining.
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Store stained samples in the dark at 4°C.
Technical Support Center: Improving Signal-to-Noise Ratio in Cy3-YNE Imaging
Welcome to the technical support center for Cy3-YNE imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing experimental protocols and troubleshooting common issues to enhance the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is this compound imaging? A1: this compound is a fluorescent probe used for labeling biomolecules. It consists of a Cy3 fluorophore, which emits a bright orange-red fluorescence, attached to a terminal alkyne group (-YNE).[1][2] This alkyne group allows the probe to be covalently attached to azide-modified biomolecules (e.g., proteins, nucleic acids, or glycans) through a highly specific and efficient bioorthogonal reaction known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[2][3][4] This technique is widely used to visualize and track molecules in complex biological systems.
Q2: What are the primary factors that lead to a low signal-to-noise ratio (SNR)? A2: A low SNR in fluorescence imaging is typically a result of two main issues: weak or insufficient signal from the target and/or high background fluorescence. Key contributing factors include inefficient fluorescent labeling, photobleaching of the Cy3 dye, fluorescence quenching, high cellular autofluorescence, and non-specific binding of the fluorescent probe.
Q3: What causes high background fluorescence and how can I reduce it? A3: High background is often caused by the non-specific binding of the Cy3 probe to cellular components or surfaces. This can be minimized by:
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Using Blocking Agents: Incubating with a protein-based blocker like Bovine Serum Albumin (BSA) can prevent non-specific protein interactions.
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Optimizing Buffer Conditions: Adjusting the pH or increasing the salt (e.g., NaCl) concentration of washing buffers can disrupt non-specific charge-based interactions.
-
Adding Surfactants: Low concentrations of a non-ionic surfactant, such as Tween 20, can reduce hydrophobic interactions.
-
Thorough Washing: Increasing the volume, duration, or number of washing steps after probe incubation is crucial for removing unbound probes.
Q4: What can affect the fluorescence intensity and photostability of the Cy3 dye? A4: Several factors can influence Cy3's performance. The local chemical environment, including pH and ion concentration, can alter fluorescence. At high concentrations, Cy3 can experience self-quenching, where adjacent dye molecules interfere with each other, reducing the signal. The dye is also susceptible to photobleaching (fading) upon prolonged exposure to excitation light. Furthermore, the fluorescence of Cy3 can be quenched by proximity to certain nucleobases, particularly guanine, through a process of photoinduced electron transfer. Using sulfonated Cy3 derivatives or anti-fade reagents can improve photostability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound imaging experiments.
Issue 1: High Background Fluorescence
High background noise can obscure your specific signal, leading to a poor SNR.
| Potential Cause | Recommended Solution | Explanation |
| Non-Specific Probe Binding | Titrate the Cy3-azide probe to determine the lowest effective concentration. Add blocking agents (e.g., 1% BSA) to buffers. Increase the stringency of wash steps (more washes, longer duration). Add a non-ionic surfactant (e.g., 0.05% Tween 20) to wash buffers. | Using excessive probe concentration increases the likelihood of it binding to off-target sites. Blocking agents, surfactants, and rigorous washing help to minimize these non-specific hydrophobic and electrostatic interactions. |
| Cellular Autofluorescence | Image an unstained control sample to quantify the level of autofluorescence. If high, consider using an alcohol-based fixative instead of an aldehyde-based one, as aldehydes can increase autofluorescence. Use commercially available autofluorescence quenching reagents. | Cells naturally contain molecules that fluoresce, especially in the green and blue channels. It is essential to measure this baseline fluorescence and take steps to reduce it if it interferes with the Cy3 signal. |
| Residual Click Reagents | Ensure thorough washing after the click reaction step to completely remove excess Cy3-azide, copper catalyst, and reducing agents. | Unreacted reagents, particularly the fluorescent probe, can contribute to a diffuse background signal if not adequately washed away. |
| Probe Aggregation | Centrifuge the Cy3-azide stock solution at high speed before preparing the click reaction cocktail to pellet any aggregates. | Aggregates of the fluorescent probe can bind non-specifically to cells and create bright, punctate background artifacts. |
Issue 2: Weak or No Cy3 Signal
A faint signal can be difficult to distinguish from background noise.
| Potential Cause | Recommended Solution | Explanation |
| Inefficient Click Reaction (CuAAC) | Prepare fresh solutions, especially the sodium ascorbate reducing agent. Optimize the concentrations of CuSO₄ and the Cu(I)-stabilizing ligand (e.g., BTTAA, THPTA). Degas reaction buffers to remove dissolved oxygen. | The click reaction requires the copper catalyst to be in the Cu(I) oxidation state. Sodium ascorbate reduces Cu(II) to Cu(I), but both ascorbate and Cu(I) are sensitive to oxidation by oxygen. A stabilizing ligand protects the Cu(I) and accelerates the reaction. |
| Cy3 Photobleaching | Minimize the sample's exposure to excitation light. Use the lowest possible laser power that provides a detectable signal. Use a high-quality anti-fade mounting medium. | Cy3, like all fluorophores, will permanently lose its fluorescence after a certain number of excitation/emission cycles. Reducing light exposure is critical for preserving the signal. |
| Fluorescence Quenching | Avoid excessively high labeling densities, which can lead to self-quenching. Be aware that the local molecular environment (e.g., proximity to a guanine base in DNA/RNA) can quench the Cy3 signal. | Quenching is a non-radiative energy transfer process that reduces fluorescence intensity. It can be intrinsic to the dye's environment or occur at high concentrations. |
| Poor YNE-Substrate Incorporation | Optimize the concentration and incubation time for the alkyne (-YNE) modified metabolic precursor. Ensure the cells are healthy and metabolically active during the labeling period. | The strength of the final signal is directly dependent on the number of alkyne handles incorporated into the target biomolecules, which serves as the docking site for the Cy3-azide probe. |
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling via CuAAC
This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific cell type and target biomolecule.
-
Metabolic Labeling: Culture cells in media supplemented with the appropriate YNE-containing metabolic precursor for a duration sufficient for incorporation into the target biomolecule.
-
Cell Fixation & Permeabilization:
-
Wash cells 3x with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash 3x with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash 3x with PBS.
-
-
Blocking (Optional but Recommended): Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes to reduce non-specific binding.
-
Click Reaction:
-
Important: Prepare the click reaction cocktail immediately before use. Add reagents in the specified order to prevent premature reactions.
-
Prepare a premix of Cy3-azide, Copper (II) Sulfate (CuSO₄), and a Cu(I)-stabilizing ligand (e.g., BTTAA).
-
In a separate tube, prepare the reducing agent, Sodium Ascorbate, in PBS.
-
Add the Sodium Ascorbate solution to the premix to initiate the formation of the active Cu(I) catalyst, then immediately add the complete cocktail to the cells.
-
Typical final concentrations to optimize around: 1-10 µM Cy3-azide, 100-500 µM CuSO₄, 500-2500 µM stabilizing ligand, 2-5 mM Sodium Ascorbate.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash cells 3x with PBS containing 0.05% Tween 20.
-
Wash 2x with PBS.
-
-
(Optional) Counterstaining & Mounting: Stain nuclei with DAPI or another counterstain. Mount the coverslip using an anti-fade mounting medium.
-
Imaging: Image using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation ~550 nm / Emission ~570 nm).
Protocol 2: Titration of Cy3-Azide Probe
Objective: To find the optimal probe concentration that maximizes the specific signal while minimizing background.
-
Prepare samples in parallel, following the general protocol.
-
Create a dilution series of the Cy3-azide probe in the click reaction cocktail (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).
-
Include a "no probe" negative control to assess background from other sources.
-
After labeling and washing, image all samples using the exact same instrument settings (laser power, exposure time, gain).
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Analyze the images to determine the concentration that yields the best signal-to-noise ratio.
Visual Guides & Workflows
References
Technical Support Center: Cy3-YNE Labeling Efficiency
Welcome to the Technical Support Center for Cy3-YNE labeling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing your labeling experiments, with a specific focus on the effect of pH on the efficiency of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?
A1: The CuAAC reaction is remarkably robust and can proceed over a broad pH range, typically between 4 and 12.[1][2][3] However, for bioconjugation applications involving sensitive biomolecules such as proteins and nucleic acids, a more constrained pH range of 6.5 to 8.0 is generally recommended to maintain the stability and integrity of the biological sample.[4] A neutral pH of approximately 7.0 to 7.5 is often an excellent starting point for optimization.[5]
Q2: How does pH affect the stability of the Cy3 dye itself?
A2: The fluorescence of the Cy3 dye is largely insensitive to pH in the range of 4 to 10. This stability ensures that fluctuations in pH during the labeling reaction or subsequent imaging steps will not significantly impact the fluorescent signal.
Q3: Are there any buffers that should be avoided for this compound labeling?
A3: Yes. It is crucial to avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the CuAAC reaction. These buffers can competitively bind to the copper catalyst and inhibit the reaction. Additionally, high concentrations of chloride ions (above 0.2 M) can also interfere with the catalyst. Recommended buffers include phosphate, HEPES, and carbonate.
Q4: Can pH influence side reactions during the labeling process?
A4: Yes, extreme pH values can promote undesirable side reactions. For instance, at high pH, the hydrolysis of other reactive groups on your biomolecule might increase. While the CuAAC reaction itself is versatile, maintaining a near-neutral pH helps to ensure the specificity of the labeling and the stability of your target molecule.
Q5: My labeling efficiency is low. Could pH be the issue?
A5: Low labeling efficiency can be due to several factors, and pH is a critical parameter to check. If the pH of your reaction mixture is outside the optimal range for your specific biomolecule, it could lead to poor results. It is advisable to verify the pH of your reaction buffer before starting the experiment. Other factors to consider include the quality of your reagents, the presence of interfering substances in your sample, and the concentration of both the catalyst and your reactants.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Labeling | Suboptimal pH: The pH of the reaction buffer is outside the optimal range for your biomolecule's stability or the catalyst's activity. | Verify the pH of your reaction buffer and adjust it to be within the 6.5-8.0 range. A pH of ~7.0 is a good starting point. |
| Inhibited Copper Catalyst: Presence of amine-containing buffers (e.g., Tris) or high concentrations of chelating agents in your sample. | Exchange your biomolecule into a recommended buffer like PBS or HEPES before the labeling reaction. | |
| Oxidation of Cu(I) Catalyst: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state by dissolved oxygen. | Ensure your sodium ascorbate solution is freshly prepared. Consider deoxygenating your reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. | |
| Precipitation of Biomolecule | pH-induced Instability: The reaction pH is causing your protein or other biomolecule to denature and precipitate. | Adjust the pH to a value where your biomolecule is known to be stable and soluble. Perform a small-scale pilot experiment to test the stability of your biomolecule under the planned reaction conditions. |
| Copper-induced Aggregation: Some proteins can aggregate in the presence of copper ions. | The use of a copper-chelating ligand, such as THPTA, can help to prevent this by stabilizing the copper catalyst. | |
| High Background Fluorescence | Non-specific Binding of this compound: The fluorescent probe is binding non-specifically to your biomolecule or other components in the reaction mixture. | Ensure that your purification method after the labeling reaction is effective in removing all unreacted this compound. Size exclusion chromatography or dialysis are common methods. |
| Contaminants in the Sample: Your biomolecule sample may contain contaminants that are reacting with the this compound. | Purify your biomolecule sample before performing the labeling reaction. |
Data Presentation
While the CuAAC reaction is functional over a wide pH range, the optimal conditions for bioconjugation often fall within a narrower, near-neutral range to ensure the stability of the target biomolecule. The following table summarizes the recommended pH ranges for different aspects of the this compound labeling workflow.
| Process | Recommended pH Range | Key Considerations |
| CuAAC Reaction | 6.5 - 8.0 | Balances reaction efficiency with the stability of most proteins and nucleic acids. A pH of ~7.0 is a common starting point. |
| General Viability of CuAAC | 4.0 - 12.0 | The reaction is chemically robust across a broad pH spectrum. |
| Cy3 Dye Fluorescence | 4.0 - 10.0 | The fluorescence of the Cy3 fluorophore is stable and not significantly affected by pH within this range. |
Experimental Protocols
Protocol 1: General Procedure for pH Optimization of a this compound Labeling Reaction
This protocol provides a framework for determining the optimal pH for your specific biomolecule.
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Preparation of Buffers: Prepare a series of buffers (e.g., phosphate or HEPES) with pH values ranging from 6.0 to 8.5 in 0.5 unit increments.
-
Reaction Setup: For each pH to be tested, set up a separate labeling reaction in a microcentrifuge tube.
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Add your azide-modified biomolecule to the corresponding pH buffer.
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Add the this compound probe.
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Prepare a fresh stock solution of sodium ascorbate and add it to each reaction tube.
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In a separate tube, pre-mix the copper(II) sulfate and a copper-chelating ligand (e.g., THPTA).
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Initiate the reaction by adding the copper/ligand mixture to each reaction tube.
-
-
Incubation: Incubate the reactions at room temperature for 1-2 hours, protected from light.
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Purification: Purify the labeled biomolecule from unreacted this compound and catalyst components using an appropriate method (e.g., size exclusion spin columns or dialysis).
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Analysis: Analyze the labeling efficiency for each pH point. This can be done by measuring the absorbance of the Cy3 dye and the biomolecule (e.g., protein at 280 nm) to calculate the degree of labeling. Alternatively, if applicable, SDS-PAGE with in-gel fluorescence scanning can be used to visualize the labeling.
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Determination of Optimal pH: Compare the labeling efficiency across the different pH values to identify the optimal condition for your experiment.
Protocol 2: Standard this compound Labeling of a Protein via CuAAC at pH 7.4
This protocol is a general starting point for labeling an azide-modified protein with this compound.
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Reagent Preparation:
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Azide-Modified Protein: Prepare your protein in a suitable amine-free buffer (e.g., PBS, pH 7.4).
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This compound: Dissolve this compound in DMSO to a stock concentration of 10 mM.
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Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
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THPTA Ligand: Prepare a 50 mM stock solution in water.
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Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution must be made fresh immediately before use.
-
-
Reaction Assembly:
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In a microcentrifuge tube, combine your azide-modified protein and this compound. The final concentration of each will depend on your specific experiment, but a molar excess of the dye is often used.
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In a separate tube, prepare the catalyst premix by combining the 20 mM CuSO₄ and 50 mM THPTA solutions. A 1:5 molar ratio of copper to ligand is common.
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Add the catalyst premix to the tube containing the protein and dye.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
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Incubate the reaction at room temperature for 1 hour, protected from light. Gentle mixing during incubation can be beneficial.
-
-
Purification:
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Remove unreacted this compound and copper catalyst using a desalting column, spin column, or dialysis appropriate for your protein's size.
-
-
Storage:
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Store the labeled protein under conditions that are appropriate for the unlabeled protein, protected from light.
-
Visualizations
Caption: General experimental workflow for this compound labeling via CuAAC.
Caption: A decision tree for troubleshooting low this compound labeling efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buffer Selection for Cy3-Alkyne Reactions
This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting the optimal buffer system for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Cy3-alkyne (Cy3-YNE).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when choosing a buffer for a Cy3-alkyne CuAAC reaction?
The most critical factor is maintaining the catalytic activity of the copper(I) ion. The buffer system must prevent the oxidation of Cu(I) to Cu(II) and avoid chelation of the copper catalyst, which would inhibit the reaction. This is typically achieved by using a suitable copper-coordinating ligand and a reducing agent.
Q2: What is the optimal pH range for a Cy3-alkyne click chemistry reaction?
The optimal pH for most copper-catalyzed click chemistry reactions is between 7 and 8.5. This pH range ensures the stability of the triazole product and the activity of the catalytic system. Deviations outside this range can lead to decreased reaction efficiency or degradation of the Cy3 dye.
Q3: Can I use Phosphate-Buffered Saline (PBS) for my Cy3-alkyne reaction?
Phosphate-Buffered Saline (PBS) is generally not recommended for CuAAC reactions. Phosphate ions can precipitate the copper catalyst, significantly reducing the reaction efficiency. Buffers based on HEPES, Tris, or triethanolamine are better alternatives.
Q4: Why is a copper ligand necessary, and which one should I choose?
A copper ligand is essential to stabilize the Cu(I) oxidation state, increase its solubility in aqueous buffers, and prevent catalyst-driven side reactions. The choice of ligand can impact reaction kinetics and efficiency. THPTA is a highly versatile and water-soluble ligand suitable for a wide range of biomolecules.
Q5: What is the role of a reducing agent in the reaction buffer?
A reducing agent, most commonly sodium ascorbate, is crucial for reducing any Cu(II) species back to the active Cu(I) catalyst. This is particularly important when starting with a Cu(II) salt like copper(II) sulfate. An excess of sodium ascorbate is typically used to maintain a reducing environment throughout the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Inactive copper catalyst (oxidized to Cu(II)).2. Incompatible buffer (e.g., PBS causing precipitation).3. Insufficient ligand or reducing agent.4. Incorrect pH. | 1. Ensure fresh sodium ascorbate solution is used. Degas buffer solutions to remove oxygen.2. Switch to a non-chelating buffer like HEPES or Tris.3. Increase the concentration of the copper ligand (e.g., THPTA) and sodium ascorbate.4. Adjust the buffer pH to the optimal range of 7-8.5. |
| Cy3 Dye Degradation (Loss of Fluorescence) | 1. Exposure to high concentrations of copper and ascorbate for extended periods.2. Suboptimal pH leading to dye instability. | 1. Minimize reaction time and consider purifying the labeled product promptly.2. Use the lowest effective concentrations of catalyst and reducing agent.3. Confirm the buffer pH is within the recommended range. |
| Reagent Precipitation | 1. Use of a phosphate-containing buffer.2. Low solubility of the azide-containing molecule. | 1. Immediately switch to a non-phosphate buffer system.2. If the azide molecule has low aqueous solubility, consider adding a co-solvent like DMSO (up to 10% v/v). |
| Non-Specific Labeling | 1. High concentrations of the labeling reagents.2. Presence of reactive side groups on the biomolecule. | 1. Optimize the stoichiometry of the Cy3-alkyne and the azide partner.2. Ensure that the biomolecule is purified and that any interfering side groups are protected. |
Data Presentation: Buffer and Ligand Recommendations
Table 1: Recommended Buffer Systems for Cy3-Alkyne CuAAC Reactions
| Buffer | Recommended Concentration | Optimal pH Range | Compatibility Notes |
| HEPES | 50-100 mM | 7.0 - 8.0 | Excellent choice; non-coordinating and maintains pH well. |
| Tris-HCl | 50-100 mM | 7.5 - 8.5 | Widely used, but be aware of potential primary amine reactivity. |
| Triethanolamine | 100 mM | 7.5 - 8.5 | A good alternative to Tris, often used in bioconjugation. |
Table 2: Common Copper Ligands for Aqueous CuAAC
| Ligand | Recommended Molar Ratio (Ligand:Cu) | Key Features |
| THPTA | 2:1 to 5:1 | Highly water-soluble; provides excellent catalyst stability. |
| TBTA | 1:1 | Requires a co-solvent (e.g., DMSO) for solubility. |
| BTTAA | 2:1 to 5:1 | Highly water-soluble and accelerates the reaction rate. |
Experimental Protocols
Detailed Methodology for a Standard Cy3-Alkyne Labeling Reaction
This protocol provides a general workflow for labeling an azide-modified biomolecule with Cy3-alkyne.
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Preparation of Stock Solutions:
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Buffer: Prepare a 100 mM solution of HEPES at pH 7.5. Degas the buffer thoroughly to remove dissolved oxygen.
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Azide-Biomolecule: Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 100 µM.
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Cy3-Alkyne: Prepare a 10 mM stock solution in anhydrous DMSO.
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Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
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THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
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Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be made fresh immediately before use.
-
-
Reaction Assembly:
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In a microcentrifuge tube, combine the following in order:
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Azide-Biomolecule solution.
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Cy3-Alkyne stock solution (to a final concentration of 200-500 µM).
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-
Prepare the catalyst premix in a separate tube by combining:
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Copper(II) Sulfate stock solution.
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THPTA Ligand stock solution (at a 2:1 molar ratio to copper).
-
-
Add the catalyst premix to the reaction tube.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
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Incubation:
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Incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light to prevent photobleaching of the Cy3 dye.
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Purification:
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Purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation.
-
Visualizations
Technical Support Center: Cy3-YNE Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments utilizing Cy3-YNE. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent dye molecule that contains a terminal alkyne group. This alkyne functional group allows it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry."[1][2][3] Its primary application is the fluorescent labeling of biomolecules such as proteins, nucleic acids, and other molecules that have been modified to contain an azide group.[4][5] This enables researchers to visualize and track these molecules in various experimental setups.
Q2: What are the key spectral properties of Cy3?
The Cy3 dye is characterized by its bright orange-red fluorescence. It has an excitation maximum of approximately 555 nm and an emission maximum of around 570 nm. These properties make it compatible with standard fluorescence microscopy filter sets, such as those for TRITC (tetramethylrhodamine).
Q3: What are the critical components of a this compound click chemistry reaction?
A successful CuAAC reaction with this compound requires several key components:
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This compound: The alkyne-containing fluorescent dye.
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Azide-modified molecule: The protein, nucleic acid, or other molecule of interest that has been functionalized with an azide group.
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Copper(I) catalyst: This is the active catalytic species that facilitates the cycloaddition reaction. It is typically generated in situ from a copper(II) source.
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Copper(II) source: Commonly copper(II) sulfate (CuSO₄).
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Reducing agent: Used to reduce Cu(II) to the active Cu(I) state. Sodium ascorbate is a widely used and effective reducing agent.
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Copper-chelating ligand: A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is crucial for stabilizing the Cu(I) ion, preventing its oxidation, and improving reaction efficiency.
Experimental Protocols
Below is a general protocol for labeling an azide-modified protein with this compound. The concentrations provided are a starting point and may require optimization for specific applications.
Protocol: Labeling of Azide-Modified Protein with this compound
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Prepare Stock Solutions:
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This compound: Prepare a 1-10 mM stock solution in an organic solvent like DMSO.
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Azide-Modified Protein: Prepare a stock solution of your protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
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Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
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Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.
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Sodium Ascorbate: Prepare a fresh 100-300 mM stock solution in deionized water immediately before use, as it is prone to oxidation.
-
-
Reaction Setup:
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In a microcentrifuge tube, combine the azide-modified protein and this compound. The molar ratio of dye to protein may need to be optimized, but a 1.5 to 5-fold molar excess of this compound is a good starting point.
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Add the THPTA ligand to the reaction mixture.
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Add the CuSO₄ solution.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
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Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
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Remove unreacted this compound and other reaction components using methods such as size-exclusion chromatography, dialysis, or spin filtration.
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Recommended Reagent Concentrations for this compound Labeling
| Reagent | Stock Concentration | Final Concentration | Notes |
| Azide-Modified Biomolecule | Varies | 20 - 200 µM | Optimal concentration depends on the specific biomolecule. |
| This compound | 1-10 mM in DMSO | 1.5 - 5x molar excess over azide | Titration may be necessary to balance labeling efficiency and background. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 50 - 100 µM | A common starting point for many bioconjugation reactions. |
| Ligand (THPTA/TBTA) | 100 mM in H₂O (THPTA) or 10 mM in 55% DMSO (TBTA) | 250 - 500 µM (5x molar excess over Cu) | The ligand stabilizes the Cu(I) catalyst. |
| Sodium Ascorbate | 100-300 mM in H₂O (freshly prepared) | 2.5 - 5 mM | Acts as a reducing agent to generate the active Cu(I) catalyst. |
Troubleshooting Guide
Low or No Fluorescent Signal
Q: I am not observing any fluorescence, or the signal is very weak. What could be the issue?
A: This is a common problem that can arise from several factors. Below is a systematic guide to troubleshooting low or no signal.
| Potential Cause | Suggested Solution |
| Inefficient Click Reaction | Verify the concentrations of all reaction components. Ensure the sodium ascorbate solution is freshly prepared. Consider increasing the incubation time or the concentration of the copper catalyst and ligand. |
| Degradation of this compound | Protect the this compound stock solution and reaction mixture from light to prevent photobleaching. Store the stock solution at -20°C or -80°C as recommended by the supplier. |
| Low Labeling Efficiency | Increase the molar excess of this compound relative to the azide-modified molecule. Optimize the pH of the reaction buffer, as click chemistry is generally robust between pH 4-11 but can be influenced by the properties of the biomolecule. |
| Fluorescence Quenching | High labeling density on a single molecule can lead to self-quenching. Reduce the molar ratio of this compound to your biomolecule. The local environment of the attached dye can also cause quenching; this is an inherent property of the labeled site. |
| Issues with Imaging Setup | Ensure you are using the correct filter set for Cy3 (Excitation: ~555 nm, Emission: ~570 nm). Check the functionality of your microscope's light source and detector. |
High Background Fluorescence
Q: My images have a high background, making it difficult to see my specifically labeled molecule. What can I do?
A: High background fluorescence often results from non-specific binding of the fluorescent dye or residual, unreacted dye.
| Potential Cause | Suggested Solution |
| Excess Unreacted this compound | Ensure that the post-reaction purification step is thorough. Use a method appropriate for the size of your biomolecule, such as size-exclusion chromatography or dialysis, to effectively remove small molecule dyes. |
| Non-Specific Binding of this compound | Some fluorescent dyes can non-specifically adhere to surfaces or other molecules. Include blocking agents (e.g., BSA) in your buffers, especially for imaging applications. Increase the number and duration of wash steps after the labeling and before imaging. |
| Precipitation of this compound | This compound, particularly if non-sulfonated, may have limited aqueous solubility. Ensure that the concentration of organic solvent (e.g., DMSO) in the final reaction mixture is sufficient to keep the dye in solution. If precipitation is observed, briefly heating the solution may help. |
| Autofluorescence | Your sample itself may be autofluorescent. Image an unlabeled control sample to assess the level of autofluorescence and consider using a different emission filter if possible. |
Visualizing the Workflow and Troubleshooting Process
To aid in experimental design and problem-solving, the following diagrams illustrate a typical this compound experimental workflow and a decision-making process for troubleshooting common issues.
Caption: A flowchart illustrating the major steps in a typical this compound labeling experiment.
Caption: A decision tree to guide troubleshooting for common issues in this compound experiments.
References
Validation & Comparative
A Comparative Guide to Cy3-YNE and Cy5-YNE for Dual-Color Imaging
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioorthogonal chemistry and fluorescence imaging, the ability to visualize multiple molecular targets simultaneously provides profound insights into complex biological systems. Cyanine dyes, with their bright fluorescence and photostability, are workhorses in this field. This guide offers a detailed comparison of two popular alkyne-functionalized cyanine dyes, Cy3-YNE and Cy5-YNE, for dual-color imaging applications following copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Introduction to this compound and Cy5-YNE
This compound and Cy5-YNE are derivatives of the cyanine dyes Cy3 and Cy5, respectively. They are functionalized with a terminal alkyne group (-YNE), which allows for their covalent attachment to azide-modified biomolecules via the highly specific and efficient CuAAC reaction. This bioorthogonal ligation strategy enables the precise labeling of target molecules, such as proteins, nucleic acids, and glycans, that have been metabolically, enzymatically, or chemically incorporates an azide group.
Cy3 fluoresces in the green-yellow region of the visible spectrum, while Cy5 emits in the far-red region. Their distinct spectral properties make them an excellent pair for dual-color imaging, allowing for the simultaneous detection and localization of two different molecular species within the same sample.
Quantitative Performance Comparison
The selection of a fluorophore is critically dependent on its photophysical properties. The following table summarizes the key performance metrics for Cy3 and Cy5 dyes, providing a basis for choosing the optimal dye for a specific application.
| Property | Cy3 | Cy5 |
| Excitation Maximum (λex) | ~555 nm | ~649 nm |
| Emission Maximum (λem) | ~570 nm | ~670 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[1] | ~250,000 cm⁻¹M⁻¹[2] |
| Quantum Yield (Φ) | ~0.24[1] | ~0.20 - 0.27[1][3] |
| Photostability | Generally higher than Cy5, especially in aqueous media. | More susceptible to photobleaching than Cy3. |
| Brightness (ε × Φ) | ~36,000 | ~50,000 - 67,500 |
| Color | Green-Yellow | Far-Red |
Note: The photophysical properties can be influenced by the local environment, including the molecule to which the dye is conjugated and the solvent. The values presented here are representative and may vary slightly.
Key Considerations for Dual-Color Imaging
-
Spectral Overlap: The well-separated excitation and emission spectra of Cy3 and Cy5 minimize spectral bleed-through, ensuring more reliable dual-color imaging results.
-
Brightness: Cy5 is inherently brighter than Cy3 due to its higher molar extinction coefficient. This can be advantageous for detecting low-abundance targets.
-
Photostability: Cy3 exhibits greater photostability than Cy5, making it more suitable for imaging experiments that require prolonged or intense light exposure. The use of antifade reagents is recommended for imaging with Cy5.
-
Detector Sensitivity: The choice of dye should also consider the sensitivity of the imaging system's detectors in the respective spectral regions.
Experimental Protocols
A generalized workflow for dual-color imaging using this compound and Cy5-YNE involves three main stages: metabolic labeling of target biomolecules with an azide-containing precursor, bioorthogonal ligation with the alkyne-functionalized dyes via CuAAC, and fluorescence microscopy.
Detailed Methodology
1. Metabolic Labeling with Azide-Modified Precursors:
-
Cell Culture: Plate cells of interest on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture under standard conditions to the desired confluency.
-
Azide Incorporation: Introduce the azide-containing metabolic precursor to the cell culture medium. For example, to label newly synthesized proteins, use an azide-bearing amino acid analog like L-azidohomoalanine (AHA). For glycan labeling, an azido sugar such as N-azidoacetylgalactosamine (GalNAz) can be used. The optimal concentration and incubation time for the azide precursor should be determined empirically for each cell type and experimental goal. A typical starting point is 1-50 µM for 4-24 hours.
-
Wash: After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azide precursor.
2. Dual-Color Labeling via Copper-Catalyzed Click Chemistry (CuAAC):
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow the click chemistry reagents to access intracellular targets.
-
Wash the cells three times with PBS.
-
-
Click Reaction Cocktail Preparation:
-
Important: Prepare the click reaction cocktail fresh just before use. The components should be added in the specified order to prevent premature precipitation of the copper catalyst.
-
In a microcentrifuge tube, prepare the following cocktail for each sample (e.g., for a single well of a 24-well plate):
-
174 µL of PBS
-
2 µL of this compound stock solution (e.g., 10 mM in DMSO) to a final concentration of ~100 µM.
-
2 µL of Cy5-YNE stock solution (e.g., 10 mM in DMSO) to a final concentration of ~100 µM.
-
4 µL of a 50 mM copper(II) sulfate (CuSO₄) solution.
-
8 µL of a 250 mM solution of a copper-chelating ligand (e.g., THPTA) to protect the dyes from degradation.
-
10 µL of a freshly prepared 1 M sodium ascorbate solution (to reduce Cu(II) to the active Cu(I) state).
-
-
-
Labeling Reaction:
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Wash and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA stain such as DAPI or Hoechst for 5-10 minutes.
-
Wash the cells three times with PBS.
-
3. Fluorescence Microscopy:
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an antifade reagent.
-
Imaging: Acquire images using a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., excitation ~540-560 nm, emission ~570-620 nm) and Cy5 (e.g., excitation ~620-640 nm, emission ~660-710 nm), as well as for the nuclear counterstain if used. Acquire images sequentially for each channel to avoid spectral bleed-through.
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: A simplified workflow for dual-color imaging using click chemistry.
Caption: The principle of the CuAAC "click" reaction for labeling.
Caption: An example of visualizing interacting proteins labeled with different dyes.
Conclusion
This compound and Cy5-YNE are powerful tools for dual-color fluorescence imaging, enabling the simultaneous visualization of two distinct molecular targets with high specificity. The choice between these dyes, or their use in combination, should be guided by the specific requirements of the experiment, with careful consideration of their spectral properties, brightness, and photostability. By following a well-optimized experimental protocol, researchers can leverage the power of click chemistry and these versatile fluorophores to unravel the complexities of biological systems.
References
A Head-to-Head Comparison: Cy3-YNE vs. Alexa Fluor 555-Alkyne for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals, the choice of fluorescent probe is a critical determinant of experimental success, directly impacting data quality, sensitivity, and reproducibility. This guide provides an objective comparison of two widely used alkyne-functionalized fluorescent dyes, Cy3-YNE and Alexa Fluor 555-alkyne, for applications in bioorthogonal chemistry.
Both this compound and Alexa Fluor 555-alkyne are spectrally similar orange-fluorescent dyes designed for covalent labeling of azide-modified biomolecules via copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). While both are effective, their performance characteristics, particularly brightness and photostability, can differ significantly, influencing their suitability for various applications from fixed-cell imaging to live-cell super-resolution microscopy.
Performance at a Glance: A Quantitative Comparison
The overall performance of a fluorophore is a function of its ability to absorb light (molar extinction coefficient) and efficiently convert that light into emitted fluorescence (quantum yield), as well as its resilience to photobleaching. While spectral properties are nearly identical, Alexa Fluor 555 consistently demonstrates superior brightness and photostability over Cy3.[1][2]
| Property | This compound | Alexa Fluor 555-alkyne | Reference |
| Excitation Maximum | ~550-555 nm | ~555 nm | [2] |
| Emission Maximum | ~566-570 nm | ~565 nm | [2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~155,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | 0.04 - 0.4 (highly environment-dependent) | ~0.10 | |
| Brightness (ε x Φ) | Moderate, prone to quenching | High, with reduced self-quenching | |
| Photostability | Less photostable | Significantly more photostable | |
| pH Sensitivity | Fluorescence is pH-sensitive | Fluorescence is stable over a wide pH range |
Note: The quantum yield of Cy3 is notoriously sensitive to its local environment and conjugation state. While its quantum yield can increase upon conjugation, Alexa Fluor 555 conjugates are consistently reported to be brighter, especially at higher degrees of labeling where Cy3 is more prone to self-quenching.
Experimental Evidence: Superior Performance of Alexa Fluor 555
Comparative studies consistently demonstrate that conjugates labeled with Alexa Fluor 555 are significantly brighter and more resistant to photobleaching than their Cy3 counterparts. This enhanced performance allows for longer exposure times during imaging, the detection of low-abundance targets, and more reliable quantification of fluorescence intensity. Furthermore, Alexa Fluor 555 exhibits less self-quenching at high degrees of labeling, resulting in brighter conjugates.
Experimental Protocols
To facilitate a direct comparison of this compound and Alexa Fluor 555-alkyne in your specific experimental context, detailed protocols for labeling azide-modified proteins in solution and in cells are provided below.
Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for In Vitro Protein Labeling
This protocol describes the labeling of an azide-modified protein with either this compound or Alexa Fluor 555-alkyne in a solution-based reaction.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or Alexa Fluor 555-alkyne (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
Desalting column
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-2 mg/mL) with 5-10 molar equivalents of the alkyne-dye.
-
Prepare the Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Initiate the Reaction: Add the CuSO₄/THPTA premix to the protein-dye mixture to a final copper concentration of 1 mM.
-
Add Reducing Agent: Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unreacted dye and catalyst components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its respective absorbance maximum).
Protocol 2: Cellular Imaging of Azide-Labeled Biomolecules via CuAAC
This protocol details the fluorescent labeling of azide-containing biomolecules in fixed cells.
Materials:
-
Cells grown on coverslips with metabolically incorporated azide-modified precursors (e.g., L-azidohomoalanine for proteins)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Wash buffer (PBS with 3% BSA)
-
Click Reaction Buffer: 100 mM Tris-HCl, pH 8.5
-
This compound or Alexa Fluor 555-alkyne (from 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (from 50 mM stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (from 100 mM stock in water, freshly prepared)
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes. Wash three times with wash buffer.
-
Prepare Click Reaction Cocktail: For each coverslip, prepare the following cocktail immediately before use:
-
88 µL Click Reaction Buffer
-
2 µL CuSO₄ (to 1 mM)
-
10 µL Alkyne-dye (to 10-50 µM final concentration)
-
Add 1 µL of TCEP (to 1 mM) just before adding to the cells.
-
-
Labeling Reaction: Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with wash buffer.
-
Counterstaining and Mounting: Stain the nuclei with DAPI in PBS for 5 minutes, wash twice with PBS, and mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using appropriate filter sets for the selected dye, ensuring identical acquisition settings for a direct comparison.
Visualizing the Workflow and Signaling Pathways
To aid in understanding the experimental processes and their underlying principles, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
Caption: Logical comparison of SPAAC and CuAAC bioorthogonal reactions.
Conclusion
For most applications, Alexa Fluor 555-alkyne offers significant advantages over this compound, primarily due to its superior brightness and photostability. This translates to higher sensitivity, improved signal-to-noise ratios, and more robust and reproducible data. While this compound remains a viable and more cost-effective option for certain experiments, researchers seeking the highest performance, particularly in demanding applications such as super-resolution microscopy or the detection of low-abundance targets, should strongly consider Alexa Fluor 555-alkyne. The provided protocols enable a direct, empirical comparison to validate the optimal choice for your specific research needs.
References
The Decisive Advantage: A Comparative Guide to Cy3-YNE in Fluorescent Labeling
In the rapidly advancing fields of chemical biology and proteomics, the precise and efficient labeling of biomolecules is paramount. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized our ability to tag and visualize molecules in complex biological systems. Central to this methodology is the choice of a fluorescent reporter, a decision that directly influences the sensitivity, specificity, and reliability of experimental outcomes. This guide provides a comprehensive comparison of Cy3-YNE, an alkyne-functionalized cyanine dye, with other commercially available fluorescent alkynes, offering researchers, scientists, and drug development professionals a data-driven resource for making informed decisions in their experimental designs.
Performance Deep Dive: this compound vs. The Alternatives
The selection of a fluorescent alkyne is a critical determinant of experimental success. Key performance indicators include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light to emitted fluorescence), and photostability (resistance to photobleaching). While a multitude of fluorescent alkynes are available, this guide focuses on a comparative analysis of this compound against other popular dyes in the green-to-red spectral range.
Table 1: Quantitative Comparison of Common Fluorescent Alkynes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability |
| This compound | ~550-555 | ~570 | ~150,000 | ~0.15-0.31 | 22,500 - 46,500 | Moderate |
| AF555 Alkyne | ~555 | ~565 | ~150,000 | ~0.10 | 15,000 | High |
| AF568 Alkyne | ~578 | ~603 | ~88,000 | ~0.69 | 60,720 | High |
| TAMRA Alkyne | ~553 | ~578 | ~91,000 | ~0.40 | 36,400 | Moderate |
| TMR Alkyne | ~555 | ~580 | ~95,000 | ~0.35 | 33,250 | Moderate |
| Sulfo-Cy5 Alkyne | ~647 | ~663 | ~250,000 | ~0.20 | 50,000 | High |
Note: Values are compiled from various sources and can vary depending on the experimental conditions (e.g., solvent, pH, conjugation state). Brightness is a calculated metric for relative comparison.
From the data, several key advantages of this compound emerge:
-
High Molar Extinction Coefficient: this compound boasts one of the highest molar extinction coefficients among the compared dyes, indicating its exceptional ability to absorb excitation light. This property is fundamental for generating a strong initial fluorescence signal.
-
Favorable Spectral Properties: With an excitation maximum around 550-555 nm, this compound is well-suited for excitation by common laser lines (e.g., 532 nm and 561 nm), making it compatible with a wide range of fluorescence microscopes and flow cytometers.
-
Anomalous Fluorescence Enhancement: A unique characteristic of the Cy3 dye is its tendency to exhibit a significant increase in fluorescence quantum yield upon covalent attachment to proteins. This "turn-on" effect can lead to a 2- to 3-fold enhancement in brightness, a phenomenon not observed with dyes like Cy5. This property is particularly advantageous for protein labeling applications, as it can improve the signal-to-noise ratio.
While alternatives like the Alexa Fluor™ series, particularly AF568, demonstrate superior quantum yields and photostability, the combination of a high extinction coefficient and the potential for fluorescence enhancement upon conjugation makes this compound a compelling choice for many applications.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical framework for evaluating fluorescent alkynes, we present a detailed protocol for the comparative labeling of an azide-modified protein via click chemistry.
Objective: To compare the labeling efficiency and signal intensity of this compound, AF555 Alkyne, and TAMRA Alkyne.
Materials:
-
Azide-modified protein (e.g., BSA-azide) at 1 mg/mL in PBS, pH 7.4
-
This compound, AF555 Alkyne, and TAMRA Alkyne (10 mM stock solutions in DMSO)
-
Copper(II) sulfate (CuSO₄), 50 mM in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM in water
-
Sodium ascorbate, 100 mM in water (prepare fresh)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE gels and running buffer
-
Fluorescence gel imager with appropriate filter sets for each dye
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixtures for each fluorescent alkyne:
-
50 µL of azide-modified protein solution (1 mg/mL)
-
1 µL of fluorescent alkyne stock solution (final concentration: 200 µM)
-
1 µL of CuSO₄ solution (final concentration: 1 mM)
-
1 µL of THPTA solution (final concentration: 1 mM)
-
-
Initiation of Click Reaction: Add 1 µL of freshly prepared sodium ascorbate solution to each tube to initiate the click reaction.
-
Incubation: Incubate the reactions for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE: Add 15 µL of 4x Laemmli sample buffer to each reaction mixture and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 15 µL of each sample onto a 12% SDS-PAGE gel and run at 150V for 1 hour.
-
Fluorescence Imaging: After electrophoresis, image the gel using a fluorescence imager with the appropriate excitation and emission filters for each dye.
-
Data Analysis: Quantify the fluorescence intensity of the protein bands for each dye using image analysis software.
Expected Results: This experiment will provide a direct comparison of the labeling efficiency and the resulting fluorescence intensity of the three dyes under identical conditions. The brightness of the protein band will be a function of both the dye's intrinsic brightness and its reactivity in the click reaction.
Visualizing the Workflow: From Labeling to Detection
To further elucidate the experimental process, the following diagrams illustrate the key workflows in fluorescent alkyne labeling and analysis.
Caption: Workflow for labeling and analyzing proteins with fluorescent alkynes.
This workflow outlines the fundamental steps from the initial click chemistry reaction to the final quantification of the labeled protein, providing a clear visual guide for researchers.
Signaling Pathway Illustration: Activity-Based Protein Profiling (ABPP)
Fluorescent alkynes are instrumental in advanced proteomic techniques such as Activity-Based Protein Profiling (ABPP). ABPP utilizes reactive probes to covalently label active enzymes in a complex proteome, and the subsequent attachment of a fluorescent alkyne via click chemistry allows for their visualization and identification.
Caption: Workflow for Activity-Based Protein Profiling using click chemistry.
This diagram illustrates how an alkyne-functionalized activity-based probe first targets active enzymes within the proteome. Subsequently, a fluorescent azide is "clicked" onto the probe, enabling the detection and identification of these active enzymes through techniques like gel electrophoresis and mass spectrometry.
Conclusion
This compound presents a compelling option for researchers employing click chemistry for fluorescent labeling. Its high molar extinction coefficient, favorable spectral properties, and the unique phenomenon of fluorescence enhancement upon protein conjugation offer distinct advantages in various experimental contexts. While other fluorescent alkynes may exhibit superior photostability or quantum yield in their free form, the overall performance of this compound, particularly in protein-centric applications, makes it a highly competitive and valuable tool. By carefully considering the quantitative data, experimental protocols, and workflows presented in this guide, researchers can make an informed decision to select the optimal fluorescent alkyne for their specific needs, ultimately leading to more robust and insightful scientific discoveries.
Assessing the Specificity of Cy3-YNE Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding complex biological processes, the precise and specific labeling of biomolecules is paramount. Cy3-YNE, a cyanine dye functionalized with a terminal alkyne, has emerged as a valuable tool for fluorescently tagging azide-modified proteins, nucleic acids, and other biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." However, the specificity of any labeling technique is a critical consideration to ensure that the observed signal originates from the intended target and not from off-target interactions.
This guide provides an objective comparison of this compound labeling specificity with alternative methods, supported by experimental data and detailed protocols for assessing labeling performance.
Quantitative Performance Comparison
The selection of a labeling strategy hinges on a balance of factors including specificity, reaction kinetics, and the photophysical properties of the fluorescent reporter. While direct head-to-head quantitative data on the off-target labeling rates of this compound versus all other methods is not extensively available in the literature, the following table summarizes key performance characteristics to guide your choice of labeling reagent.
| Labeling Method | Chemistry | Typical Specificity Determinants | Advantages | Disadvantages |
| This compound (CuAAC) | Copper-catalyzed azide-alkyne cycloaddition | Efficiency of metabolic incorporation of the azide; Copper catalyst cytotoxicity can lead to artifacts. | Small size of the alkyne tag; Bright and photostable Cy3 dye. | Potential for copper-induced cytotoxicity and off-target reactions.[1][2] |
| Copper-Free Click Chemistry (e.g., DBCO-Cy3) | Strain-promoted azide-alkyne cycloaddition (SPAAC) | High intrinsic specificity of the bioorthogonal reaction.[2][3] | Highly biocompatible (no copper catalyst); Fast reaction kinetics.[3] | Larger size of the strained alkyne tag may cause steric hindrance. |
| NHS Ester Labeling (e.g., Cy3-NHS) | Amine-reactive N-hydroxysuccinimide ester chemistry | Primarily targets primary amines (lysine residues and N-terminus). | Simple, well-established protocol. | Low specificity due to the abundance of primary amines in proteins, leading to heterogeneous labeling. |
| Genetically Encoded Tags (e.g., SNAP-tag, HaloTag) | Covalent labeling of a fusion tag by a specific substrate | High specificity of the enzyme-substrate reaction. | High degree of specificity; Allows for pulse-chase experiments. | Requires genetic modification to introduce the tag; The tag itself is a protein and can potentially affect the function of the protein of interest. |
| Biotin-YNE (followed by Streptavidin-Cy3) | Azide-alkyne cycloaddition followed by biotin-streptavidin interaction | High specificity of the biotin-streptavidin interaction. | High signal amplification possible; Very high affinity and specificity of the biotin-streptavidin bond. | Multi-step process; Large size of the streptavidin protein can cause steric hindrance. |
Experimental Protocols for Assessing Labeling Specificity
To empirically determine the specificity of this compound or any other labeling method in your experimental system, the following protocols are recommended.
Microscopy-Based Analysis of Signal-to-Noise Ratio (SNR)
This method provides a visual and quantitative assessment of on-target labeling versus background fluorescence.
a. Cell Culture and Sample Preparation:
-
Culture cells of interest in a suitable medium.
-
For metabolic labeling, incubate cells with an azide-modified precursor (e.g., L-azidohomoalanine (AHA) for protein synthesis) for a defined period to allow for incorporation.
-
Include a negative control group of cells not treated with the azide precursor.
-
Fix and permeabilize the cells as required for your imaging experiment.
b. Fluorescent Labeling:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
For CuAAC, prepare the click reaction cocktail containing this compound, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the azide-labeled cells and the negative control cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells extensively with PBS to remove unbound probe.
c. Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Acquire images from both the azide-labeled (experimental) and non-azide-labeled (negative control) cells.
-
Quantification of Signal-to-Noise Ratio (SNR):
-
In the experimental group, measure the mean fluorescence intensity of the specifically labeled structures (Signal).
-
Measure the mean fluorescence intensity of an adjacent background region within the same image (Noise).
-
Calculate the SNR as: SNR = Signal / Noise.
-
-
Quantification of Non-Specific Binding:
-
In the negative control group, measure the mean fluorescence intensity of the cells. This represents the level of non-specific binding of the this compound probe.
-
Competitive Labeling Assay
This biochemical assay helps to determine the specificity of the labeling reaction by competing with an unlabeled analogue.
a. Sample Preparation:
-
Prepare cell lysates containing the azide-modified target biomolecules.
-
Divide the lysate into three tubes:
-
Tube 1 (No Competition): Add the this compound click reaction cocktail.
-
Tube 2 (Competition): Add a molar excess (e.g., 10-100 fold) of an unlabeled alkyne-containing molecule before adding the this compound click reaction cocktail.
-
Tube 3 (Negative Control): Lysate from cells not treated with the azide precursor, with the this compound click reaction cocktail.
-
b. Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
-
A significant reduction in the fluorescent signal in Tube 2 compared to Tube 1 indicates specific labeling of the azide-modified targets. The signal in Tube 3 represents non-specific background labeling.
Proteomic Analysis for Off-Target Identification
Mass spectrometry-based proteomics can provide an unbiased and comprehensive identification of off-target proteins.
a. Labeling and Enrichment:
-
Label cells or cell lysates with this compound as described previously.
-
Alternatively, use an alkyne-biotin tag for enrichment. After the click reaction, enrich the biotinylated proteins using streptavidin-coated beads.
b. Mass Spectrometry and Data Analysis:
-
Digest the enriched proteins into peptides.
-
Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify the labeled proteins by searching the MS/MS data against a protein database. Proteins identified in the azide-labeled sample but absent or significantly less abundant in the negative control are considered specifically labeled targets. Any proteins identified in the negative control represent off-target interactions.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the specificity of a fluorescent labeling probe.
Caption: A generalized workflow for the comparative assessment of labeling specificity.
By carefully selecting the appropriate labeling methodology and rigorously validating its specificity using the protocols outlined above, researchers can confidently interpret their fluorescence data and gain accurate insights into the biological questions under investigation.
References
A Comparative Guide to the Quantitative Analysis of Cy3-YNE Fluorescence
For researchers, scientists, and drug development professionals, the precise quantification of fluorescent signals is paramount for obtaining reliable and reproducible experimental data. Cy3-YNE, a cyanine dye functionalized with a terminal alkyne, is a widely used tool for labeling biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a quantitative comparison of this compound's performance against a key alternative, Alexa Fluor 555-alkyne, and offers detailed experimental protocols for its application and analysis.
Quantitative Performance Comparison
The utility of a fluorescent probe is determined by its photophysical properties. Brightness, a function of the molar extinction coefficient and quantum yield, dictates the signal intensity, while photostability determines the duration over which a signal can be reliably measured.
| Parameter | This compound | Alexa Fluor 555-Alkyne | Notes |
| Excitation Max (Ex) | ~550-555 nm | ~555 nm | Spectrally very similar, allowing use of the same filter sets.[1][2] |
| Emission Max (Em) | ~565-570 nm | ~565 nm | Almost identical emission profiles.[1][2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~155,000 cm⁻¹M⁻¹ | Both dyes exhibit high efficiency in absorbing light.[3] |
| Quantum Yield (Φ) | 0.1 - 0.24 | ~0.1 (free dye) | The quantum yield of Cy3 is highly dependent on its local environment and can increase upon conjugation. Alexa Fluor 555 conjugates are typically brighter than Cy3 conjugates, suggesting a higher effective quantum yield when bound to proteins. |
| Relative Brightness (ε × Φ) | Moderate to High | High | Protein conjugates of Alexa Fluor 555 are consistently reported to be brighter than Cy3 conjugates. |
| Photostability | Moderate | High | Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3, which is a critical advantage for time-lapse imaging and single-molecule studies. |
Visualizations: Reaction Pathway and Experimental Workflow
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
Workflow for Labeling and Quantitative Fluorescence Analysis
Caption: Workflow for Labeling and Quantitative Fluorescence Analysis.
Experimental Protocols
Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in amine-free buffer (e.g., PBS, pH 7.4).
-
This compound, dissolved in DMSO or DMF.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water).
-
Copper-stabilizing ligand, such as THPTA (e.g., 50-200 mM in water).
-
Reducing agent: Sodium Ascorbate (prepare fresh, e.g., 100 mM in water).
-
Spin desalting columns for purification.
Procedure:
-
Protein Preparation: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in an amine-free buffer.
-
Prepare Catalyst Premix: In a separate microcentrifuge tube, combine the CuSO₄ and THPTA ligand stock solutions in a 1:2 to 1:5 molar ratio. Let this mixture stand for 1-2 minutes to allow for complex formation.
-
Reaction Setup: In a reaction tube, combine the azide-modified protein and this compound. A 4-10 fold molar excess of the dye over the protein is a common starting point.
-
Initiate Reaction: Add the catalyst premix to the protein/dye mixture. The final concentration of copper is typically between 50 and 250 µM.
-
Immediately add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration is typically 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
Purification: Remove the unreacted this compound and catalyst components by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer.
Protocol 2: Quantitative Photostability Measurement
This protocol outlines a method for quantifying the photostability of fluorescently labeled proteins using fluorescence microscopy.
Materials:
-
Purified Cy3-labeled protein conjugate.
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a suitable laser line (e.g., 532 nm), filter set for Cy3, and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Immobilize the Cy3-labeled protein on a clean microscope slide. This can be done via non-specific adsorption or specific surface chemistry.
-
Locate Sample: Place the slide on the microscope stage. Using low illumination power, locate a field of view with multiple fluorescent spots.
-
Acquire Initial Image (T₀): Set the imaging parameters (laser power, exposure time) to obtain a good signal-to-noise ratio without causing immediate photobleaching. Acquire an initial image.
-
Continuous Illumination: Without moving the stage, expose the field of view to continuous illumination from the excitation source at a constant power.
-
Time-Lapse Acquisition: Acquire a series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decayed significantly.
-
Data Analysis:
-
Using image analysis software, measure the integrated fluorescence intensity of several individual spots and a background region in each image of the time series.
-
Subtract the background intensity from the spot intensity for each time point.
-
Normalize the background-corrected intensity of each spot to its initial intensity at T₀.
-
Plot the normalized intensity as a function of time. The resulting curve represents the photobleaching decay.
-
The photostability can be quantified by fitting the decay curve to an exponential function to determine the photobleaching rate constant or by calculating the time at which the fluorescence intensity drops to 50% of its initial value (t₁/₂).
-
Conclusion
This compound is a robust and effective fluorescent probe for bioorthogonal labeling via click chemistry. Its spectral properties are well-characterized and compatible with standard instrumentation. However, for applications that demand the highest sensitivity and durability, particularly in fluorescence microscopy, Alexa Fluor 555-alkyne presents a superior alternative due to its enhanced brightness and significantly greater photostability. The choice between these fluorophores should be guided by the specific requirements of the experiment, balancing cost-effectiveness with the need for quantitative precision and signal longevity.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Cy3-Alkyne Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of fluorescent dyes to biomolecules is a cornerstone of modern molecular analysis. "Click chemistry," a term that describes reactions that are rapid, selective, and high-yielding, has emerged as a powerful tool for this purpose. When it comes to labeling with a Cy3-alkyne (Cy3-YNE), two primary click chemistry methodologies are available: the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the more recent strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.
This guide provides an objective comparison of these two powerful techniques for the conjugation of this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: CuAAC vs. SPAAC for this compound
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Biocompatibility | Lower, due to copper cytotoxicity. Can be mitigated with ligands.[1][2] | High, ideal for in vivo and live-cell applications.[1] |
| Reaction Kinetics | Generally faster (second-order rate constants typically 1-100 M⁻¹s⁻¹).[3] | Generally slower, dependent on the cyclooctyne used (e.g., BCN ~0.1 M⁻¹s⁻¹, DBCO ~1.0 M⁻¹s⁻¹).[4] |
| Reagents | Terminal Alkyne (e.g., this compound) + Azide | Strained Cyclooctyne (e.g., Cy3-DBCO, Cy3-BCN) + Azide |
| Potential Side Reactions | Copper can induce fluorescence quenching of cyanine dyes and generate reactive oxygen species (ROS). | Strained alkynes can react with thiols in complex biological samples. |
| Cost of Alkyne Reagent | Generally lower cost for simple terminal alkynes. | Higher cost due to the more complex synthesis of strained cyclooctynes. |
Reaction Mechanisms and Workflow
The fundamental difference between CuAAC and SPAAC lies in their mechanism of activation. CuAAC relies on a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide. In contrast, SPAAC utilizes the inherent ring strain of a cyclooctyne to react spontaneously with an azide, obviating the need for a metal catalyst.
Quantitative Performance Data
While direct comparative studies for this compound are limited, the following tables provide a summary of typical quantitative data for both CuAAC and SPAAC reactions with fluorescent probes.
Table 1: Comparative Reaction Kinetics
| Reaction Type | Alkyne/Cyclooctyne | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| CuAAC | Terminal Alkyne | Benzyl Azide | ~1 - 100 | |
| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | |
| SPAAC | DIBO (Dibenzocyclooctynol) | Benzyl Azide | ~0.3 - 0.7 | |
| SPAAC | DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | |
| SPAAC | Alexa488-DIBO | p-Azido-L-phenylalanine | 62 |
Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and, for CuAAC, the ligand used.
Table 2: Biocompatibility and Potential Issues
| Parameter | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) |
| Cell Viability | Can be cytotoxic due to copper ions. Ligands like THPTA or BTTAA can mitigate toxicity. | Generally high cell viability, as no toxic metal catalyst is required. |
| Fluorescence Quenching | Copper ions have been shown to quench the fluorescence of cyanine dyes. | No metal-induced quenching. |
| Background Labeling | Low non-specific binding of the small alkyne and azide reagents. | Strained cyclooctynes can exhibit some non-specific reactivity, particularly with thiols in complex biological samples. |
Experimental Protocols
The following are generalized protocols for the conjugation of a Cy3-alkyne to an azide-modified biomolecule using both CuAAC and SPAAC. It is crucial to optimize reagent concentrations and reaction times for each specific application.
Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) with this compound
This protocol is adapted for labeling azide-modified biomolecules (e.g., proteins, nucleic acids) in solution.
Materials:
-
Azide-modified biomolecule
-
This compound (or a similar Cy3-terminal alkyne)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 100 mM in water or DMSO/water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving this compound if necessary)
Procedure:
-
Prepare the reaction mixture by combining the azide-modified biomolecule and this compound in the reaction buffer. The final concentration of the limiting reactant is typically in the µM to low mM range.
-
Add the copper(I)-stabilizing ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is often recommended.
-
Add the CuSO₄ solution to the reaction mixture. The final copper concentration typically ranges from 50 µM to 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 5 to 10-fold molar excess of sodium ascorbate to copper is common.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary. Protect the reaction from light.
-
Purify the Cy3-labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove unreacted dye and catalyst components.
Protocol 2: Copper-Free Click Chemistry (SPAAC) with Cy3-DBCO
This protocol is suitable for labeling azide-modified biomolecules, including applications in live cells.
Materials:
-
Azide-modified biomolecule or cells with metabolically incorporated azides
-
Cy3-DBCO (or another Cy3-strained cyclooctyne)
-
Reaction Buffer (e.g., PBS, pH 7.4 or cell culture medium)
-
DMSO (for dissolving Cy3-DBCO)
Procedure for In Vitro Labeling:
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of Cy3-DBCO in DMSO.
-
Add the Cy3-DBCO solution to the biomolecule solution. A 2-4 fold molar excess of the Cy3-DBCO is typically used.
-
Incubate the reaction at room temperature or 37°C for 1-2 hours, or overnight at 4°C. Protect from light.
-
Purify the conjugate to remove unreacted Cy3-DBCO.
Procedure for Live Cell Labeling:
-
Culture cells that have been metabolically labeled with an azide-containing precursor.
-
Prepare a solution of Cy3-DBCO in cell culture medium at a final concentration of 20-50 µM.
-
Wash the cells with warm PBS.
-
Add the Cy3-DBCO containing medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS to remove unreacted dye.
-
The cells are now ready for imaging.
Visualization of Experimental Workflows
Conclusion and Recommendations
The choice between copper-catalyzed and copper-free click chemistry for the conjugation of this compound is highly dependent on the specific experimental context.
CuAAC is the preferred method when:
-
Rapid reaction kinetics are essential.
-
The experimental system is not sensitive to copper, such as in vitro applications with purified biomolecules.
-
Cost is a significant consideration, as terminal alkynes are generally less expensive.
SPAAC is the superior choice for:
-
Live-cell imaging and in vivo applications where copper toxicity is a concern.
-
Experiments requiring high biocompatibility and minimal perturbation of the biological system.
-
Situations where the removal of the copper catalyst is problematic.
For applications involving the fluorescent labeling of sensitive biological samples, the biocompatibility of SPAAC often outweighs its slower reaction kinetics. However, the continuous development of new ligands is improving the biocompatibility of CuAAC, making it a viable option for a broader range of applications. Ultimately, a careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision and select the optimal click chemistry strategy for their specific needs.
References
A Comparative Guide to Cy3-YNE Labeled Probes for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cy3-YNE labeled probes for in vivo studies, focusing on their performance relative to common alternatives. The content is supported by experimental data and detailed protocols to assist in the selection and application of these fluorescent tools in preclinical research.
Introduction to this compound Probes
This compound is a fluorescent probe featuring the well-established cyanine dye, Cy3, functionalized with a terminal alkyne group (-YNE). This alkyne moiety enables the probe to be covalently attached to biomolecules containing an azide group through a highly specific and efficient bioorthogonal reaction known as "click chemistry". This makes this compound particularly valuable for in vivo studies where biomolecules of interest can be metabolically labeled with an azide analog of a natural substrate. Subsequent administration of the this compound probe allows for targeted fluorescent labeling and visualization of these molecules within a living organism.
Performance Comparison: Cy3 vs. Alternatives
The selection of a fluorescent probe for in vivo imaging is critical and depends on several factors, including the brightness of the fluorophore, its stability to photobleaching, and its behavior within the complex biological environment. While direct in vivo comparative data for the alkyne-functionalized variant (this compound) is limited, the performance of the parent dye, Cy3, provides a strong indication of its characteristics.
Photophysical Properties of Common Fluorophores
The following table summarizes the key photophysical properties of Cy3 and two common alternatives, Alexa Fluor 555 and DyLight 547. It is important to note that these values are for the parent dyes and can be influenced by conjugation to biomolecules and the surrounding microenvironment.
| Property | Cy3 | Alexa Fluor 555 | DyLight 547 |
| Excitation Max (nm) | ~550 | ~555 | ~557 |
| Emission Max (nm) | ~570 | ~565 | ~572 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~150,000 |
| Quantum Yield | ~0.15 (can be environmentally sensitive) | ~0.10 | ~0.70 |
| Photostability | Moderate | High | High |
| pH Sensitivity | Fluorescence is pH-insensitive from pH 4 to 10[1] | pH-insensitive over a broad range | Generally stable |
In Vivo Performance Characteristics
The ideal fluorescent probe for in vivo imaging should provide a bright, stable signal with low background interference. The choice of fluorophore can significantly impact the signal-to-noise ratio and the overall quality of the imaging data.
| Performance Metric | This compound (projected) | Alexa Fluor 555 (Alkyne) | Key Considerations |
| Brightness | Good | Excellent | Alexa Fluor 555 is generally considered brighter and more photostable than Cy3, which can lead to a better signal-to-noise ratio in demanding imaging applications.[2][3] |
| Photostability | Moderate | High | For longitudinal studies or experiments requiring prolonged imaging sessions, the higher photostability of Alexa Fluor dyes is a significant advantage.[4] |
| Biodistribution | Expected to be influenced by the labeled biomolecule. The dye itself is a small molecule. | Similar to this compound, the biodistribution will be primarily determined by the target molecule. | The physicochemical properties of the dye can influence the biodistribution of the labeled molecule. It is crucial to validate the biodistribution of the specific probe-conjugate. |
| In Vivo Chemistry | The alkyne group allows for efficient and specific covalent labeling to azide-modified targets via click chemistry.[1] | The alkyne group provides the same bioorthogonal ligation capabilities as this compound. | The efficiency of the in vivo click reaction will depend on the accessibility of the target azide and the pharmacokinetics of the probe. |
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling and Detection of Nascent Proteins
This protocol describes a method for imaging newly synthesized proteins in live animals using an alkyne analog of puromycin and subsequent detection with an azide-functionalized fluorescent dye. This serves as a practical example of the application of click chemistry in vivo, for which this compound would be a suitable detection probe (in a scenario where the biomolecule is azide-labeled).
Materials:
-
O-propargyl-puromycin (OP-puro)
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 555 Azide)
-
Copper (I) catalyst (e.g., copper (II) sulfate)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelating ligand (e.g., THPTA)
-
Anesthetized animal model
-
In vivo imaging system
Procedure:
-
Metabolic Labeling: Administer OP-puro to the animal model. The dosage and administration route should be optimized for the specific model and experimental goals. OP-puro will be incorporated into the C-terminus of newly synthesized proteins.
-
Probe Administration: After a suitable labeling period, administer the azide-functionalized fluorescent dye. The probe will react with the alkyne group on the incorporated OP-puro via a copper-catalyzed click reaction.
-
In Vivo Imaging: Anesthetize the animal and place it in an in vivo imaging system. Acquire fluorescent images at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: Quantify the fluorescent signal in the regions of interest to determine the rate and location of protein synthesis.
-
Ex Vivo Validation (Optional): After in vivo imaging, tissues can be harvested for further analysis, such as fluorescence microscopy of tissue sections, to confirm the localization of the labeled proteins.
Protocol 2: General In Vivo Fluorescence Imaging in Mice
This protocol provides a general workflow for imaging fluorescently labeled probes in a mouse model.
Materials:
-
This compound labeled targeting molecule (e.g., peptide, antibody)
-
Anesthetized mouse model (e.g., nude mice for reduced signal attenuation)
-
In vivo imaging system with appropriate filters for Cy3
-
Anesthetic (e.g., isoflurane, sodium pentobarbital)
Procedure:
-
Probe Administration: Inject the this compound labeled probe into the mouse, typically via intravenous (tail vein) injection. The optimal dose and timing should be determined empirically.
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent.
-
Positioning: Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Image Acquisition: Acquire fluorescent images at various time points post-injection to monitor the biodistribution and target accumulation of the probe. Use an excitation wavelength around 550 nm and an emission filter around 570 nm for Cy3.
-
Biodistribution Analysis: After the final imaging time point, euthanize the mouse and harvest major organs (e.g., liver, kidneys, spleen, tumor) for ex vivo imaging to quantify the probe distribution.
-
Data Analysis: Analyze the images to determine the signal intensity in the target tissue versus background tissues to calculate the signal-to-noise ratio. For biodistribution, the fluorescence intensity per gram of tissue can be calculated.
Visualizations
References
A Researcher's Guide to Commercially Available Cy3-YNE for Click Chemistry
For researchers, scientists, and drug development professionals utilizing click chemistry, the selection of high-quality reagents is paramount to ensure the success and reproducibility of their experiments. Cy3-YNE, a popular fluorescent alkyne probe, is offered by several suppliers. This guide provides a comparative overview of this compound from various vendors, outlines a standardized protocol for performance evaluation, and presents key experimental workflows.
Supplier and Product Overview
Here is a summary of this compound products offered by various suppliers. Purity is a critical parameter, and the stated values from different vendors are listed below. It is important to note that the methods used for purity assessment may vary between suppliers.
| Supplier | Product Name | Catalog Number | Stated Purity |
| MedchemExpress | This compound (Sulfo-Cyanine3-alkyne) | HY-D0818 | 98.07% |
| Vector Labs | Cy3 Alkyne | CCT-1083 | >95% (HPLC) |
| Immunomart | This compound | T18944 | 0.9761 |
| MyBioSource | This compound, Inhibitor | MBS5755811 | 98.00% |
| BroadPharm | Cy3 alkyne | BP-22527 | 96% |
| Lumiprobe | Cyanine3 alkyne | A3010 | - |
| AAT Bioquest | Cyanine 3 alkyne [equivalent to Cy3® alkyne] | 144 | - |
| Sigma-Aldrich | Cy3-alkyne | 777331 | - |
Experimental Protocols for Performance Comparison
To objectively assess the performance of this compound from different suppliers, a standardized experimental approach is crucial. Below are detailed protocols for a copper-catalyzed click chemistry (CuAAC) reaction to label an azide-containing protein, followed by analysis of labeling efficiency and signal intensity.
Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a model protein containing an azide group (e.g., Azido-BSA) with this compound.
Materials:
-
Azido-BSA (or other azide-modified protein)
-
This compound from different suppliers (dissolved in DMSO to a stock concentration of 10 mM)
-
Copper(II) Sulfate (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)
-
Sodium Ascorbate solution (100 mM in water, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein concentrators with appropriate molecular weight cutoff (MWCO)
-
Bradford protein assay reagent
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes for each this compound supplier, prepare the following reaction mixture:
-
Azido-BSA: 10 µL of a 1 mg/mL solution in PBS (10 µg)
-
PBS: 78 µL
-
This compound (10 mM stock): 2 µL (final concentration 200 µM)
-
CuSO₄ (20 mM): 5 µL (final concentration 1 mM)
-
THPTA (100 mM): 5 µL (final concentration 5 mM)
-
-
Initiation of Reaction: Add 10 µL of freshly prepared 100 mM Sodium Ascorbate to each tube to initiate the click reaction. The final volume will be 110 µL.
-
Incubation: Gently vortex the tubes and incubate at room temperature for 1 hour, protected from light.
-
Purification:
-
Remove unreacted this compound using a protein concentrator. Add 400 µL of PBS to the reaction mixture in the concentrator and centrifuge according to the manufacturer's instructions.
-
Repeat the wash step two more times.
-
Recover the labeled protein in a final volume of 50-100 µL of PBS.
-
-
Protein Concentration Measurement: Determine the final protein concentration using a Bradford assay.
Protocol 2: Quantification of Labeling Efficiency and Signal Intensity
Materials:
-
Labeled protein samples from Protocol 1
-
Spectrophotometer or Plate Reader capable of measuring absorbance at 280 nm and ~550 nm
-
Fluorometer or Fluorescence Plate Reader
Procedure:
-
Absorbance Measurements:
-
Measure the absorbance of each labeled protein sample at 280 nm (for protein concentration) and at the absorbance maximum of Cy3 (~550 nm).
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye)
-
A_max = Absorbance at ~550 nm
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein (e.g., 43,824 M⁻¹cm⁻¹ for BSA)
-
ε_dye = Molar extinction coefficient of Cy3 (~150,000 M⁻¹cm⁻¹)
-
CF = Correction factor for dye absorbance at 280 nm (typically ~0.08 for Cy3)
-
-
-
Fluorescence Intensity Measurement:
-
Dilute the labeled protein samples to the same concentration (e.g., 0.1 mg/mL) in PBS.
-
Measure the fluorescence emission intensity (Excitation: ~550 nm, Emission: ~570 nm).
-
-
Data Analysis:
-
Compare the DOL values for this compound from different suppliers to assess reactivity.
-
Compare the fluorescence intensity at a normalized protein concentration to evaluate the brightness of the conjugate.
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in utilizing this compound.
Safety Operating Guide
Navigating the Safe Disposal of Cy3-YNE: A Procedural Guide
Researchers and drug development professionals utilizing Cy3-YNE, a fluorescent dye integral to labeling biomolecules through click chemistry, must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste, ensuring the protection of personnel and the integrity of the research environment.
Key Safety and Handling Information
Proper handling of this compound is the first step in a compliant disposal process. While some safety data sheets (SDS) for related compounds may not classify it as hazardous, others indicate potential risks. Therefore, a conservative approach is recommended. Cy3-alkyne has been identified with hazard classifications including skin irritation (H315), eye irritation (H319), and respiratory irritation (H335)[1].
| Property | Information | Citations |
| Synonyms | Sulfo-Cyanine3-alkyne | [2] |
| Form | Solid | [3] |
| Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane); non-sulfonated versions have low water solubility. | [3][4] |
| Storage | Store at -20°C in the dark. | |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. Classified as a combustible solid. | |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, including gloves and safety glasses. Handle in a well-ventilated area. |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste depends on its form: unused solid, solutions, or contaminated labware. Always consult your institution's specific chemical hygiene plan and waste disposal protocols.
Unused or Expired Solid this compound
-
Do not dispose of solid this compound down the drain or in regular trash.
-
Carefully place the original container with the unused or expired solid into a larger, sealable, and clearly labeled hazardous waste container.
-
The label should include:
-
"Hazardous Waste"
-
"this compound, solid"
-
The primary hazards (e.g., "Irritant," "Combustible Solid")
-
The date of accumulation.
-
-
Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department.
This compound Solutions
The disposal of this compound solutions depends on the solvent used.
-
Organic Solvent Solutions (e.g., DMSO, DMF):
-
Collect all this compound solutions in a designated, leak-proof, and sealable hazardous waste container compatible with the organic solvent.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS.
-
Label the container with:
-
"Hazardous Waste"
-
"this compound in [Solvent Name]" (e.g., "this compound in DMSO")
-
The approximate concentration of this compound.
-
All relevant hazard warnings for the solvent and the dye.
-
-
Store in a designated hazardous waste accumulation area, ensuring segregation from incompatible waste streams (e.g., aqueous waste).
-
Contact your EHS department for disposal.
-
-
Aqueous Solutions:
-
While non-sulfonated this compound has low aqueous solubility, any resulting aqueous waste from experimental procedures should be collected as hazardous waste.
-
Collect the aqueous waste in a designated, leak-proof, and sealable hazardous waste container.
-
Label the container with:
-
"Hazardous Waste"
-
"Aqueous waste with trace this compound"
-
Any other dissolved hazardous components.
-
-
Store and dispose of through your institution's EHS department.
-
Contaminated Labware and Materials
-
Sharps (e.g., needles, pipette tips):
-
Place all sharps contaminated with this compound into a designated sharps container for hazardous chemical waste.
-
Label the container clearly as containing chemically contaminated sharps.
-
-
Non-Sharps (e.g., gloves, weigh paper, tubes):
-
Collect all solid waste contaminated with this compound in a designated, lined hazardous waste container.
-
Do not place this waste in regular or biohazardous waste bins.
-
Label the container as "Solid Hazardous Waste" with a description of the contents (e.g., "Lab debris contaminated with this compound").
-
-
Arrange for disposal of all contaminated materials through your institution's EHS department.
Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cy3-YNE
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Cy3-YNE.
This guide provides detailed procedural steps for the safe handling of this compound, a fluorescent dye commonly used in bio-conjugation reactions, such as click chemistry. Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, an alkyne-modified cyanine dye, is classified as a potential irritant. Based on safety data sheets for similar compounds, it may cause skin and eye irritation, as well as respiratory tract irritation. Therefore, stringent adherence to PPE protocols is mandatory.
Hazard Classification Summary
| Hazard Classification | Description |
| Skin Irritant | May cause irritation upon skin contact. |
| Eye Irritant | May cause serious eye irritation. |
| STOT SE 3 | May cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE)
To mitigate risks, the following personal protective equipment must be worn at all times when handling this compound:
-
Eye Protection: Chemical splash goggles or a full-face shield are required to prevent eye contact. Standard safety glasses do not provide sufficient protection.
-
Hand Protection: Use impervious chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
-
Body Protection: A laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if aerosols are generated or if working outside of a fume hood.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and experimental success. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols
Receiving and Storage:
Upon receiving this compound, immediately inspect the packaging for any signs of damage. The compound should be stored at -20°C and protected from light to maintain its stability and fluorescence.[1]
Reconstitution and Handling:
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2] Don all required PPE, including chemical splash goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the solid this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to the desired stock concentration.
-
Use in Experiments: When performing reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), handle all reagents with care. Prevent contact with skin and eyes.
Spill Management:
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material and collect it in a sealed, labeled container for disposal as chemical waste.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including pipette tips, vials, and gloves, in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not dispose of this waste down the drain. The first rinse of any glassware that contained the dye should also be collected as hazardous waste.
Container Labeling and Storage:
-
The waste container must be clearly labeled as "Hazardous Waste: this compound" and include any other required hazard information according to your institution's and local regulations.
-
Keep waste containers securely sealed and store them in a designated, secure area away from incompatible materials.
Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of the waste through regular trash or sewer systems.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
